molecular formula C3H9NO B1209257 (R)-1-Amino-2-propanol CAS No. 2799-16-8

(R)-1-Amino-2-propanol

Numéro de catalogue: B1209257
Numéro CAS: 2799-16-8
Poids moléculaire: 75.11 g/mol
Clé InChI: HXKKHQJGJAFBHI-GSVOUGTGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-1-aminopropan-2-ol is a 1-aminopropan-2-ol that has R-configuration. It is a conjugate base of a (2R)-2-hydroxypropylammonium.
(R)-(-)-1-Amino-2-propanol has been reported in Trypanosoma brucei with data available.

Propriétés

IUPAC Name

(2R)-1-aminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKKHQJGJAFBHI-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318940
Record name (R)-1-Amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-16-8
Record name (R)-1-Amino-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-1-Aminopropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-Amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-aminopropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-Amino-2-propanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Amino-2-propanol , also known as (R)-(-)-Isopropanolamine, is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds and plays a role in biological processes. This technical guide provides an in-depth overview of its fundamental properties, experimental protocols, and biological significance, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a low-melting solid or a clear, colorless to light yellow liquid with a slight ammonia-like odor.[1][2] It is hygroscopic and soluble in water.[1][3] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₃H₉NO[3][4]
Molecular Weight 75.11 g/mol [3][4][5]
CAS Number 2799-16-8[3][4][5]
Appearance Colorless to light yellow solid or liquid[4][6]
Melting Point 24-26 °C[3][5][7]
Boiling Point 160 °C[3][5][7]
Density 0.954 g/mL at 25 °C[3][5][7]
Refractive Index (n20/D) 1.4482[5][7]
Optical Rotation [α]20/D -23.5° (c=1 in methanol)[3][5][7]
pKa (Predicted) 12.92 ± 0.35[3]
Water Solubility Soluble[1][3]
Vapor Pressure <1 mmHg at 20 °C[3][5][7]
Flash Point 71 °C (160 °F)[8][9]
Autoignition Temperature 335 °C (635 °F)[5][7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an amino alcohol will typically show characteristic absorption bands for O-H, N-H, and C-O stretching vibrations.

Experimental Protocols

Synthesis of Racemic 1-Amino-2-propanol

A common industrial method for synthesizing 1-amino-2-propanol involves the reaction of propylene oxide with aqueous ammonia.[5] It is important to note that this method produces a racemic mixture of (R)- and (S)-1-amino-2-propanol. The separation of the enantiomers, a process known as resolution, is required to obtain pure this compound.

Reaction: Propylene Oxide + Ammonia → 1-Amino-2-propanol

Purification

Purification of this compound is critical to ensure high purity for pharmaceutical and research applications. Common methods include recrystallization and column chromatography.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water can be effective for polar compounds.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Analysis

Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Protocol for IR Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C-O).

Biological Significance and Pathways

This compound is a biologically significant molecule, notably as a precursor in the biosynthesis of cobalamin (Vitamin B₁₂).[5] In this pathway, the aminopropanol moiety is derived from L-threonine. The enzyme L-threonine kinase first phosphorylates L-threonine, which is then decarboxylated to yield this compound phosphate. This intermediate is subsequently incorporated into the structure of cobalamin.

The metabolism of this compound involves the enzyme (R)-aminopropanol dehydrogenase, which oxidizes it to aminoacetone.[5] While some amino acids act as neurotransmitters, the direct role of this compound as a primary neurotransmitter is not well-established. However, its structural similarity to other biogenic amines suggests potential neuromodulatory activity.

Biosynthesis of the Aminopropanol Moiety of Cobalamin

Cobalamin_Biosynthesis L_Threonine L-Threonine Threonine_P (R)-Threonine-O-3-phosphate L_Threonine->Threonine_P L-Threonine kinase (ATP -> ADP) Amino_Propanol_P This compound phosphate Threonine_P->Amino_Propanol_P L-Threonine-phosphate decarboxylase (CO2 release) Cobalamin Cobalamin (Vitamin B12) Amino_Propanol_P->Cobalamin Incorporation into corrin ring structure

Caption: Biosynthesis of the this compound moiety of cobalamin.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] It is also a combustible liquid.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Drug Development

The chiral nature of this compound makes it a valuable chiral auxiliary and starting material in the asymmetric synthesis of pharmaceuticals. Its amino and hydroxyl groups provide versatile handles for chemical modifications, allowing for the construction of complex molecular architectures with specific stereochemistry, which is often crucial for pharmacological activity. It is used as an intermediate in the synthesis of various drugs.[5]

This technical guide provides a foundational understanding of the basic properties and handling of this compound for professionals engaged in scientific research and drug development. For further detailed information, consulting the referenced literature and safety data sheets is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-Amino-2-propanol

This compound, also known as (R)-(-)-isopropanolamine, is a chiral amino alcohol that serves as a critical building block in the synthesis of enantiomerically pure pharmaceuticals.[1] Its specific stereochemistry is crucial for the efficacy and safety of many drug products, making it a valuable intermediate in medicinal chemistry and process development.[1] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₃H₉NO.[2] Its structure consists of a propane backbone with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2. The designation "(R)" indicates the absolute configuration at the chiral carbon center (C2).[2]

Chemical Identifiers

  • IUPAC Name: (2R)-1-aminopropan-2-ol[2][3]

  • CAS Number: 2799-16-8[2][4][5][6]

  • Molecular Formula: C₃H₉NO[1][2][4][5]

  • SMILES: C--INVALID-LINK--O[2][3]

  • InChI Key: HXKKHQJGJAFBHI-GSVOUGTGSA-N[2][4]

Quantitative Data: Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 75.11 g/mol [1][2][4]
Appearance White crystals or colorless oily liquid / solidified mass[1][5]
Melting Point 24-26 °C[1][5]
Boiling Point 160 °C[5]
Density 0.954 g/mL at 25 °C[5]
Refractive Index n20/D 1.4482
Optical Rotation [α]20/D = -22.5° to -24.0° (c=1 in methanol)[1]
Flash Point 71 °C (159.8 °F) - closed cup[5]
Vapor Pressure <1 mmHg at 20 °C
Vapor Density 2.6 (vs air)

Experimental Protocols

A common method for the preparation of chiral 1-amino-2-propanol involves a two-step process starting from a chiral epoxide. The following is a representative protocol based on published methods.[7][8]

Synthesis of this compound

Step 1: Ring-Opening Reaction of (R)-Propylene Oxide

  • In a suitable reaction vessel, dissolve sodium tert-butoxide in an appropriate solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetamide to the cooled solution and stir for approximately 30 minutes.

  • While maintaining the ice bath, add (R)-propylene oxide to the reaction mixture.

  • Allow the mixture to warm to room temperature and continue stirring for 6-10 hours to ensure the reaction goes to completion.

  • Upon completion, neutralize the reaction with an acid (e.g., 2N hydrochloric acid).

  • Perform an aqueous workup. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic phases, dry with an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the intermediate product, a trifluoroacetamide-protected amino alcohol.

Step 2: Hydrolysis of the Intermediate

  • Dissolve the intermediate product obtained from Step 1 in methanol.

  • Add water and a base, such as potassium carbonate or sodium carbonate, to the solution.

  • Stir the mixture at room temperature for 6-7 hours to facilitate hydrolysis.

  • After the reaction is complete, filter the mixture and concentrate the filtrate to dryness.

  • Dissolve the resulting product in dichloromethane, filter to remove any remaining insoluble matter, and dry the solution over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final product, this compound, by distillation under reduced pressure.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile chiral building block with significant applications in the pharmaceutical industry.[1] Its unique stereochemistry is essential for creating enantiomerically pure compounds, which is a critical aspect of modern drug development to ensure therapeutic efficacy and minimize side effects.[1] It serves as a key intermediate in the synthesis of various biologically active molecules, including beta-blockers and antiviral drugs like Tenofovir.[1][8] Beyond pharmaceuticals, it is also used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[1]

logical_relationship cluster_properties Core Properties cluster_application Application cluster_outcome Outcome A This compound B Chiral Center (R-configuration) A->B C Amino & Hydroxyl Functional Groups A->C D Chiral Building Block & Auxiliary B->D C->D E Synthesis of Enantiomerically Pure Pharmaceuticals D->E F Improved Drug Efficacy & Safety E->F

Caption: Logical flow from the core properties of this compound to its application and outcome in drug development.

experimental_workflow start Start Materials: (R)-Propylene Oxide Trifluoroacetamide step1 Step 1: Ring-Opening Reaction (Base, THF) start->step1 intermediate Intermediate Product: Protected Amino Alcohol step1->intermediate step2 Step 2: Hydrolysis (Base, Methanol/Water) intermediate->step2 purification Purification (Distillation) step2->purification end_product Final Product: This compound purification->end_product

Caption: A simplified experimental workflow for the synthesis of this compound.

Biological Significance

This compound is not only a synthetic intermediate but also has biological relevance. It is a known neuromodulator and a precursor to important neurotransmitters such as norepinephrine and dopamine.[2] Furthermore, in biosynthesis, the O-phosphate ester of (R)-1-aminopropan-2-ol is produced from the amino acid threonine and is one of the components incorporated into the structure of cobalamin (Vitamin B12).[9]

biological_pathway cluster_b12 Cobalamin Biosynthesis cluster_neuro Neurotransmitter Precursor Role Threonine L-Threonine ThreonineP L-Threonine-O-3-phosphate Threonine->ThreonineP Threonine kinase R1A2P_P This compound O-2-phosphate ThreonineP->R1A2P_P Threonine-phosphate decarboxylase Cobalamin Cobalamin (Vitamin B12) (Dimethylbenzimidazole Ribonucleotide part) R1A2P_P->Cobalamin Multiple Steps Neurotransmitter Norepinephrine / Dopamine R1A2P This compound R1A2P->Neurotransmitter Metabolic Pathway

Caption: Simplified diagram showing the roles of this compound in biological pathways.

References

(R)-1-Amino-2-propanol: A Technical Guide on its Established Roles and Hypothesized Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Amino-2-propanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules.[1][2][3] While it is not primarily recognized for a direct pharmacological mechanism of action on its own, its biological significance is rooted in its role as a precursor in essential biosynthetic pathways and its utility in stereospecific chemical synthesis. This technical guide provides an in-depth overview of the established functions and potential, though less defined, neuromodulatory role of this compound.

Core Functions and Mechanisms

The primary significance of this compound lies in two key areas: its role as a chiral synthon in pharmaceutical manufacturing and its participation in the biosynthesis of cobalamin (vitamin B12).

Chiral Building Block in Asymmetric Synthesis

The stereochemistry of a drug molecule is critical to its biological activity. This compound, with its defined stereocenter, is a valuable chiral precursor for the synthesis of enantiomerically pure pharmaceuticals. This is particularly important in the development of drugs where one enantiomer is significantly more active or has a different physiological effect than the other.

A prominent example of its application is in the synthesis of the (S)-enantiomer of beta-blockers, such as Propranolol. The (S)-isomer of propranolol is known to be the active form, possessing significantly higher binding affinity for beta-adrenergic receptors compared to its (R)-enantiomer.

Experimental Protocol: Synthesis of (S)-Propranolol

The synthesis of (S)-Propranolol from 1-naphthol and utilizing a chiral amine like this compound conceptually involves the following key steps. A common industrial synthesis, however, often involves the reaction of 1-naphthol with epichlorohydrin, followed by ring-opening with isopropylamine. The chirality is often introduced through resolution of an intermediate or by using a chiral starting material. For the purpose of illustrating the use of a chiral amino alcohol, a conceptual pathway is described below.

  • Preparation of a Chiral Epoxide: A chiral epoxide is synthesized from an appropriate starting material, ensuring the correct stereochemistry for the final product.

  • Ring-Opening Reaction: The chiral epoxide is then subjected to a ring-opening reaction with isopropylamine. This step introduces the isopropylamino group, which is characteristic of propranolol.

  • Purification: The final product is purified using techniques such as chromatography and recrystallization to yield enantiomerically pure (S)-Propranolol.

Conceptual Synthetic Pathway of (S)-Propranolol

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Ring Opening cluster_3 Final Product 1-Naphthol 1-Naphthol 1-(Naphthalen-1-yloxy)-2,3-epoxypropane 1-(Naphthalen-1-yloxy)-2,3-epoxypropane 1-Naphthol->1-(Naphthalen-1-yloxy)-2,3-epoxypropane Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-(Naphthalen-1-yloxy)-2,3-epoxypropane Reaction (S)-Propranolol (S)-Propranolol 1-(Naphthalen-1-yloxy)-2,3-epoxypropane->(S)-Propranolol Reaction Isopropylamine Isopropylamine Isopropylamine->(S)-Propranolol Reaction

Caption: Conceptual synthesis of (S)-Propranolol.

Role in Cobalamin (Vitamin B12) Biosynthesis

This compound is a key intermediate in the biosynthesis of cobalamin (vitamin B12) in certain microorganisms.[1][4] Cobalamin is an essential cofactor for various metabolic enzymes in both prokaryotes and eukaryotes, including humans.

In the aerobic biosynthesis pathway of cobalamin, this compound is derived from the amino acid L-threonine.[5] It is then attached to the propionate side chain of the corrin ring of adenosylcobyric acid to form adenosylcobinamide.[4] This step is a crucial part of the assembly of the nucleotide loop of cobalamin.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the direct pharmacological effects of this compound. Its biological relevance is primarily understood through its role in biosynthetic pathways.

ParameterValueReference
RolePrecursor[1][4][5]
Biosynthetic PathwayCobalamin (Vitamin B12) Synthesis[1][4][5]
OriginDerived from L-threonine[5]

Cobalamin Biosynthesis Pathway Involving this compound

G cluster_0 Precursor cluster_1 Intermediate cluster_2 Corrin Ring Intermediate cluster_3 Product L-Threonine L-Threonine This compound This compound L-Threonine->this compound Enzymatic conversion Adenosylcobinamide Adenosylcobinamide This compound->Adenosylcobinamide Attachment to corrin ring Adenosylcobyric acid Adenosylcobyric acid Adenosylcobyric acid->Adenosylcobinamide

Caption: Role of this compound in cobalamin synthesis.

Hypothesized Neuromodulatory Role

Some literature suggests that this compound may act as a neuromodulator and a precursor to the neurotransmitters norepinephrine and dopamine.[1] However, the direct evidence and a well-defined mechanism of action for this role are currently not well-established in peer-reviewed literature. The proposed mechanism is likely indirect, potentially through its structural similarity to other amino alcohols that may interact with neurotransmitter systems.

It is hypothesized that this compound could influence neurotransmitter levels, but further research is needed to substantiate these claims and elucidate the specific pathways involved. Studies investigating the effects of related compounds, such as isopropanol, have shown alterations in brain monoamine levels, but this cannot be directly extrapolated to this compound.

Experimental Protocols for Investigating Neuromodulatory Effects

Investigating the potential neuromodulatory effects of this compound would require a series of in vitro and in vivo experiments.

  • Receptor Binding Assays: To determine if this compound directly interacts with known neurotransmitter receptors (e.g., dopaminergic, adrenergic receptors).

  • Neurotransmitter Release and Uptake Studies: Using synaptosome preparations or microdialysis in animal models to measure changes in dopamine and norepinephrine levels following administration of this compound.

  • Electrophysiological Studies: To examine the effects of this compound on neuronal firing rates and synaptic plasticity in relevant brain regions.

  • Behavioral Studies: To assess the impact of this compound administration on behaviors associated with dopamine and norepinephrine function, such as motor activity, learning, and memory.

Conceptual Framework for Investigating Neuromodulatory Effects

G cluster_0 Hypothesis cluster_1 Potential Mechanisms cluster_2 Experimental Approaches cluster_3 Potential Outcomes This compound This compound Neurotransmitter Precursor? Neurotransmitter Precursor? This compound->Neurotransmitter Precursor? Receptor Interaction? Receptor Interaction? This compound->Receptor Interaction? Enzyme Modulation? Enzyme Modulation? This compound->Enzyme Modulation? Microdialysis Microdialysis Neurotransmitter Precursor?->Microdialysis Receptor Binding Assays Receptor Binding Assays Receptor Interaction?->Receptor Binding Assays Altered Neurotransmitter Levels Altered Neurotransmitter Levels Enzyme Modulation?->Altered Neurotransmitter Levels Changes in Neuronal Activity Changes in Neuronal Activity Receptor Binding Assays->Changes in Neuronal Activity Microdialysis->Altered Neurotransmitter Levels Electrophysiology Electrophysiology Electrophysiology->Changes in Neuronal Activity Behavioral Assays Behavioral Assays Behavioral Modifications Behavioral Modifications Behavioral Assays->Behavioral Modifications

Caption: Investigating potential neuromodulatory actions.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and biochemistry. Its primary and well-established "mechanism of action" is not as a direct therapeutic agent, but rather as a critical chiral building block for the stereospecific synthesis of pharmaceuticals and as a natural intermediate in the vital biosynthetic pathway of cobalamin. While a potential role as a neuromodulator has been suggested, this remains an area that requires substantial further investigation to define any specific molecular targets or pathways. Future research may uncover direct biological activities of this compound, but its current value to researchers and drug developers is firmly established in its synthetic and biosynthetic utility.

References

(R)-1-Amino-2-propanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-1-Amino-2-propanol

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a chiral amino alcohol used as an intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its material safety data is crucial for ensuring safe laboratory and manufacturing practices.

Substance Identification

This compound is a chiral organic compound, specifically the (R)-enantiomer.[1] It is also commonly referred to as (R)-(-)-Isopropanolamine.[2]

IdentifierValue
Chemical Name (R)-(-)-1-Amino-2-propanol[2][3]
Synonyms (R)-(-)-Isopropanolamine, (R)-2-aminopropan-1-ol, D-Alaninol[1][2][3]
CAS Number 2799-16-8[2][3]
EC Number 220-532-9[3]
Molecular Formula C₃H₉NO[3][4]
Molecular Weight 75.11 g/mol [3][4]
UN Number 3259[3]

Hazard Identification

The substance is classified as hazardous, primarily due to its corrosive nature. It can cause severe skin burns and serious eye damage.[2][5][6] It is also a combustible liquid.[2][5]

Hazard ClassificationCategory
Skin Corrosion / Irritation Category 1B[2]
Serious Eye Damage / Eye Irritation Category 1[2]
Flammable Liquids Category 4[2][5]
Signal Word Danger[2][3]
Hazard Statements H314: Causes severe skin burns and eye damage[5] H227: Combustible liquid[5] H312: Harmful in contact with skin[5]

Physical and Chemical Properties

This compound is a solid at room temperature with a low melting point and appears as a colorless mass.[3]

PropertyValue
Appearance Colorless solidified mass or fragments[3]
Melting Point 24 - 26 °C[3]
Boiling Point 160 °C[3]
Flash Point 71 °C (159.8 °F) - closed cup[2][3]
Autoignition Temperature 335 °C (635 °F)[2]
Density 0.954 g/mL at 25 °C[3]
Vapor Density 2.6 (vs air)
Vapor Pressure <1 mmHg at 20 °C
Partition Coefficient (log Pow) -0.93[5]

Toxicological Information

Detailed toxicological data for the specific (R)-isomer is limited.[3] The data below is for the racemic mixture (1-Amino-2-propanol, CAS 78-96-6), which should be considered relevant for safety assessments. The substance is harmful if swallowed or in contact with skin and is destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[4][5][7]

TestSpeciesRouteValue
LD50 (Acute Oral Toxicity) RatOral1715 mg/kg[8]
LD50 (Acute Oral Toxicity) Mouse, Guinea Pig, RabbitOral2100–4260 mg/kg[8]
Carcinogenicity N/AN/ANot identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3][5]

Experimental and Emergency Protocols

The following protocols are derived from standard procedures outlined in the substance's safety data sheets. They provide methodological guidance for safe handling and emergency response.

First Aid Measures

A crucial first step in any exposure is to consult a physician and show them the material safety data sheet.[3]

  • Inhalation: If inhaled, the person should be moved into fresh air.[3][5] If breathing stops, artificial respiration should be administered.[3] Immediate medical attention is necessary.[5][6]

  • Skin Contact: Contaminated clothing and shoes must be removed immediately.[3][5] The affected skin area should be washed off with soap and plenty of water.[3] A physician should be consulted.[3][5]

  • Eye Contact: Eyes should be rinsed thoroughly with plenty of water for at least 15 minutes.[3] Contact lenses should be removed if present and easy to do.[3] An ophthalmologist should be called immediately.[5]

  • Ingestion: Do NOT induce vomiting.[3][4] The mouth should be rinsed with water, but nothing should be given by mouth to an unconscious person.[3][4] A physician should be consulted immediately.[3][5]

Firefighting Protocol
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][4][5]

  • Specific Hazards: During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides (NOx) can be generated.[2][3] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear for firefighting if necessary.[2][3][4][5]

Accidental Release and Spill Cleanup Protocol

The workflow for managing a spill involves careful personal protection, containment, cleanup, and disposal.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_start cluster_actions Workflow for this compound Spill Response cluster_end start Spill Occurs assess Assess Situation & Ensure Ventilation Evacuate non-essential personnel to safe areas. start->assess ppe Wear Personal Protective Equipment (PPE) (Gloves, Safety Goggles, Respirator) assess->ppe contain Contain Spill Prevent entry into drains. Absorb with inert material (sand, earth). ppe->contain cleanup Collect Material Sweep up solid or collect absorbed liquid. Use non-sparking tools. contain->cleanup package Package for Disposal Place in suitable, closed, and labeled containers. cleanup->package decontaminate Decontaminate Area Wash spill site after material pickup is complete. package->decontaminate end_node Dispose of Waste (Follow local, state, and federal regulations) decontaminate->end_node

Caption: Workflow for this compound Spill Response.

Handling and Storage

  • Safe Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid the formation of dust and aerosols.[3][6] Wear appropriate personal protective equipment, and avoid contact with skin, eyes, and clothing.[2][4][6] Keep away from heat, sparks, and open flames.[2][5]

  • Safe Storage: Store in a cool, dry, and well-ventilated place.[2][3] Keep containers tightly closed.[2][3][4] The substance should be stored locked up or in an area accessible only to qualified personnel.[3][5]

Transportation Information

This substance is regulated for transport due to its corrosive nature.

RegulationValue
UN Proper Shipping Name AMINES, SOLID, CORROSIVE, N.O.S. ((R)-(-)-1-amino-2-propanol)[3]
Transport Hazard Class 8 (Corrosive substances)[3]
Packing Group II[3]
Marine Pollutant No[3]

References

(R)-1-Amino-2-propanol: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of (R)-1-Amino-2-propanol. It is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed technical information for formulation, storage, and handling of this compound. This document summarizes available data, outlines experimental protocols, and presents key pathways and workflows to facilitate a thorough understanding of this chiral amino alcohol.

Physicochemical Properties

This compound, also known as (R)-(-)-1-aminopropan-2-ol or isopropanolamine, is a chiral organic compound featuring both an amine and a hydroxyl functional group.[1][2][3] These groups dictate its chemical behavior, making it a valuable intermediate in the synthesis of various pharmaceutical drugs.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₉NO[1][3]
Molar Mass 75.11 g·mol⁻¹[1][3]
Appearance Colorless liquid or solidified mass; liquid after melting.[2][3][4]
Odor Slight ammonia-like[4]
Melting Point 24 - 26 °C[2][3][5]
Boiling Point 160 °C[2][3][5]
Density 0.954 g/cm³ at 25 °C[2][5]
Flash Point 71 °C (159.8 °F) - closed cup[2][5]
Refractive Index (n20/D) 1.4482[3][5]
pKa 12.92 ± 0.35 (Predicted)[3]
logP (Octanol/Water) -0.93[6]

Solubility Profile

The solubility of this compound is governed by the presence of the polar amine (-NH₂) and hydroxyl (-OH) groups, which allow for hydrogen bonding.[7] Its low molecular weight and polar nature contribute to its broad miscibility with polar solvents.

This compound exhibits high solubility in a range of common laboratory solvents. The logP value of -0.93 indicates its hydrophilic nature.[6]

SolventSolubilityReferences
Water Soluble / Highly Soluble[1][3][4][7]
Alcohols (e.g., Ethanol) Soluble[1][4]
Ether Soluble[1][4]
Acetone Soluble[1][4]
Benzene Soluble[4]
Carbon Tetrachloride Soluble[4]
Non-Polar Solvents Poorly soluble[7]

Note: While some sources indicate solubility in non-polar solvents like benzene and carbon tetrachloride[4], its hydrophilic character suggests this may be limited. It is generally considered more soluble in polar solvents.[7]

Like other amino alcohols, the solubility of this compound is influenced by several factors:

  • pH: The amine group can be protonated in acidic conditions (forming an ammonium salt) and the hydroxyl group can be deprotonated in strongly basic conditions. These ionic forms generally exhibit higher aqueous solubility than the neutral molecule. The solubility of amino acids, a related class of compounds, shows a minimum at the isoelectric point and increases with the addition of acid or base.[8][9]

  • Temperature: The solubility of similar amino alcohols in aqueous solutions typically increases with rising temperature.[10]

  • Co-solvents: The presence of alcoholic co-solvents can alter the solubility profile. For many amino acids, solubility in aqueous solutions decreases as the concentration of an alcohol co-solvent (like ethanol) increases.[10]

Stability Profile

This compound is a chemically stable compound under standard ambient conditions but is subject to degradation under specific environmental stresses.[6][11]

  • General Stability: The compound is considered stable under normal conditions.[11]

  • Hygroscopicity: It is hygroscopic and will absorb moisture from the air.[3][11] Containers should be kept tightly sealed.

  • Thermal Stability: It is a combustible liquid.[6] It can form explosive mixtures with air upon intense heating.[6]

  • Storage: Store in a well-ventilated place. Keep cool. Store away from incompatible materials.

Several degradation pathways are possible based on the compound's structure and data from related amino alcohols.

  • Oxidative Degradation: As with other amines, this compound is susceptible to oxidation. Atmospheric degradation can be initiated by hydroxyl radicals.[12] Studies on similar amines show that oxidative degradation can lead to a variety of products, including aldehydes, imines, and amides.[12][13]

  • Incompatibilities:

    • Strong Oxidizing Agents: Should be avoided.[11]

    • Nitrosating Agents: In the presence of nitrites, nitrates, or nitrous acid, there is a potential for the formation and liberation of carcinogenic nitrosamines.[6] This is a critical consideration for applications in pharmaceuticals and other consumer products.

The diagram below illustrates a potential logic for assessing the stability of this compound.

G Temp Thermal Stress (High Temperature) Dehydration Dehydration Temp->Dehydration can lead to Rearrangement Rearrangement Temp->Rearrangement Ox Oxidative Stress (e.g., O2, Peroxides) Oxidation Oxidation to Aldehyde/Imine Ox->Oxidation Light Photolytic Stress (UV/Vis Light) pH Hydrolytic Stress (Acidic/Basic pH) pH->Rearrangement Prod_T Oligomers, Polymers Dehydration->Prod_T Prod_Ox Aminoacetone, Imines, Amides Oxidation->Prod_Ox Nitrosation Nitrosamine Formation (with Nitrosating Agents) Prod_N N-Nitrosamines Nitrosation->Prod_N

Potential Degradation Pathways for this compound.

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[14]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (solid or liquid form)

  • Selected solvent (e.g., water, ethanol, buffer of specific pH)

  • Sealed vials (e.g., glass scintillation vials with PTFE-lined caps)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

  • Calculation: Determine the solubility from the measured concentration of the saturated solution, typically expressed in mg/mL or mol/L.

start Start: Add Excess Solute to Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker start->equilibrate separate Phase Separation (Centrifuge or Filter) equilibrate->separate quantify Quantify Concentration of Supernatant (e.g., HPLC, GC) separate->quantify end End: Report Solubility (mg/mL or mol/L) quantify->end

Workflow for Equilibrium Solubility Determination.

This protocol is based on ICH (International Council for Harmonisation) guidelines for stability testing.[15]

Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period or shelf life.

Methodology:

  • Batch Selection: Use at least one representative batch of the substance.

  • Container Closure System: Store the substance in a container that simulates the proposed packaging for storage and distribution.[15]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Stress Testing (Forced Degradation): Expose the substance to heat (e.g., 60°C), humidity (>75% RH), oxidation, photolysis, and a range of pH values to identify potential degradation products and validate the analytical method's stability-indicating power.[15]

  • Testing Frequency:

    • Long-Term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

    • Accelerated: Test at a minimum of 0, 3, and 6 months.[15]

  • Analytical Parameters: At each time point, test for attributes susceptible to change, including:

    • Assay (potency)

    • Appearance

    • Degradation products / Impurities

    • Enantiomeric purity (critical for chiral drugs)[16]

    • Water content (as it is hygroscopic)

  • Acceptance Criteria: Define acceptable limits for each parameter before starting the study. For example, no significant change in assay (e.g., >5% loss) and no new impurity exceeding a specified threshold.

cluster_conditions Storage Conditions start Select Batch and Packaging storage Place Samples into Storage Chambers start->storage pull Pull Samples at Scheduled Time Points storage->pull analyze Analyze Samples (Assay, Impurities, etc.) pull->analyze e.g., 0, 3, 6, 12 mo evaluate Evaluate Data vs. Acceptance Criteria analyze->evaluate evaluate->pull Continue Study report Generate Stability Report evaluate->report Study Complete end Establish Re-Test Period or Shelf Life report->end long_term Long-Term (25°C/60%RH) accelerated Accelerated (40°C/75%RH) thr L-Threonine thrp L-Threonine-Phosphate thr->thrp Kinase ap_p This compound O-2-phosphate thrp->ap_p enzyme Threonine-phosphate decarboxylase cob Cobalamin (Vitamin B12) ap_p->cob Incorporated into enzyme->thrp reactant This compound product Aminoacetone reactant->product enzyme (R)-aminopropanol dehydrogenase enzyme->product cofactor_out NADH + H+ enzyme->cofactor_out cofactor_in NAD+ cofactor_in->enzyme reagents Propylene Oxide + Aqueous Ammonia reaction Nucleophilic Ring-Opening reagents->reaction product Racemic 1-Amino-2-propanol reaction->product resolution Chiral Resolution (e.g., enzymatic) product->resolution final_product This compound resolution->final_product

References

(R)-1-Amino-2-propanol: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Amino-2-propanol, a versatile chiral amino alcohol, serves as a crucial intermediate in the stereoselective synthesis of a wide array of pharmaceuticals. Its inherent chirality makes it an invaluable starting material for the development of enantiomerically pure drugs, where specific stereochemistry is paramount for therapeutic efficacy and reduced side effects. This guide explores the synthesis, key applications, and potential research avenues for this important molecule, providing detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Core Applications in Drug Development

This compound is a cornerstone in the synthesis of several classes of therapeutic agents. Its primary applications lie in the production of beta-blockers, antiviral agents, and as a chiral auxiliary in asymmetric synthesis.

Beta-Adrenergic Blockers

This compound is a key precursor for the synthesis of (S)-propranolol and other beta-blockers. The stereochemistry at the C2 position of the propanol backbone is critical for the pharmacological activity of these drugs, with the (S)-enantiomer typically exhibiting significantly higher binding affinity to beta-adrenergic receptors.[1][2]

Antiviral Nucleoside Analogs

This chiral amine is an essential building block in the synthesis of the anti-HIV drug Tenofovir and its prodrugs, Tenofovir Alafenamide Fumarate (TAF) and Tenofovir Disoproxil Fumarate (TDF). The (R)-configuration of the aminopropanol moiety is crucial for the correct stereochemistry of the final drug molecule, which in turn is essential for its antiviral activity.

Chiral Ligands and Auxiliaries

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an excellent candidate for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to facilitate a variety of enantioselective transformations.

Neuroprotective Agents

Recent research has explored derivatives of 3-amino-1-(5-indanyloxy)-2-propanol as potent sodium channel blockers for the treatment of ischemic stroke.[3] These compounds have shown promising neuroprotective activity in preclinical models.[3] The mechanism of action is believed to involve the use-dependent blockade of sodium channels, which is particularly effective in the sustained depolarization that occurs during an ischemic event.[3]

Synthesis of this compound

Several synthetic routes have been developed to produce enantiomerically pure this compound, including chemical and biocatalytic methods.

Chemical Synthesis

1. From L-Threonine: A common and practical approach involves the decarboxylation of the readily available amino acid L-threonine.[4] This method leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer.

2. From (R)-Propylene Oxide: The enantioselective ring-opening of (R)-propylene oxide with ammonia or an ammonia equivalent is another widely used industrial method.[5][6][7] The regioselectivity of the ring-opening is crucial to obtain the desired 1-amino-2-propanol isomer.

Biocatalytic Synthesis

Biocatalytic methods offer an environmentally friendly alternative for the synthesis of this compound. These methods often utilize enzymes such as dehydrogenases to achieve high enantioselectivity. One notable pathway is the biosynthesis of cobalamin (vitamin B12), where this compound O-2-phosphate is an intermediate derived from L-threonine-O-3-phosphate.[8][9][10][11][12][13]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of this compound and its derivatives.

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialTypical Yield (%)Enantiomeric Excess (ee %)Reference
DecarboxylationL-Threonine~85%>99%[14]
Ring-opening(R)-Propylene Oxide90-95%>99%[7]
BiocatalyticL-ThreonineHigh>99%[15]

Table 2: Pharmacological Data of Selected Drugs Derived from this compound

DrugDrug ClassTargetIC50 / KiReference
(S)-PropranololBeta-blockerβ1/β2-adrenergic receptorsKi: ~8.6 (-log mol/l)[16]
Tenofovir Alafenamide (TAF)Antiviral (HIV)HIV Reverse TranscriptaseIC50: 0.0006 ± 0.0003 µM[9]
Tenofovir Disoproxil Fumarate (TDF)Antiviral (HIV)HIV Reverse TranscriptaseIC50: 0.203 ± 0.069 µM[9]
3-Amino-1-(5-indanyloxy)-2-propanol derivative (4b)NeuroprotectiveNeuronal Na+ channelsHigh affinity[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Threonine

This protocol is adapted from a method involving the decarboxylation of L-threonine.

Materials:

  • L-Threonine

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • α-Tetralone

  • Vacuum distillation apparatus

Procedure:

  • A slurry of L-threonine in DMPU with a catalytic amount of α-tetralone is heated to 140-150 °C.

  • As the reaction proceeds, CO2 evolves, and the mixture becomes a homogeneous solution.

  • The product, this compound, is isolated by vacuum distillation. The significant difference in boiling points between the product (b.p. 160 °C) and the DMPU/α-tetralone mixture (b.p. ca. 260 °C) allows for simple purification.

  • The enantiomeric excess of the product can be determined by chiral HPLC after derivatization.

Protocol 2: Synthesis of (R)-Propranolol from 1-Naphthol and this compound (Illustrative)

This protocol outlines a general procedure for the synthesis of a beta-blocker.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • This compound

  • Isopropylamine

  • Suitable solvent (e.g., ethanol)

  • Base (e.g., NaOH)

Procedure:

  • Epoxide Formation: 1-Naphthol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

  • Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine. For the synthesis of (S)-propranolol, a chiral starting material like (R)-glycidyl nosylate would be reacted with isopropylamine. Alternatively, a racemic mixture can be synthesized and then resolved.

  • Purification: The final product is purified by recrystallization or column chromatography.

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination

General Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide phenylcarbamates (e.g., Chiralpak IA, IB, IC) or a Pirkle-concept column.[17][18]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[17] The exact ratio is optimized for the specific analyte.

  • Detection: UV or fluorescence detection is commonly used.[17] For underivatized amino alcohols, derivatization with a chromophore- or fluorophore-containing reagent may be necessary to enhance detection.

  • Flow Rate: Typically around 1 mL/min.[17]

Procedure:

  • Prepare a standard solution of the racemic mixture and a solution of the synthesized sample.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the synthesized sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Signaling Pathways and Workflows

Cobalamin (Vitamin B12) Biosynthesis Pathway

This compound is a precursor to the aminopropanol sidechain of cobalamin. The anaerobic biosynthesis pathway involves the phosphorylation of L-threonine to L-threonine-O-3-phosphate, followed by decarboxylation to this compound O-2-phosphate. This intermediate is then attached to adenosylcobyric acid.[8][9][10][12]

Cobalamin_Biosynthesis L_Threonine L-Threonine Threonine_P L-Threonine-O-3-phosphate L_Threonine->Threonine_P Threonine kinase Amino_Propanol_P This compound O-2-phosphate Threonine_P->Amino_Propanol_P CobD (Decarboxylase) Ado_Cobinamide_P Adenosylcobinamide phosphate Amino_Propanol_P->Ado_Cobinamide_P CbiB Ado_Cobyric_Acid Adenosylcobyric acid Ado_Cobyric_Acid->Ado_Cobinamide_P

Caption: Anaerobic biosynthesis of the aminopropanol linker in cobalamin.

General Workflow for Synthesis of a Chiral Drug using this compound

The following diagram illustrates a typical workflow for the synthesis of a chiral pharmaceutical, starting from a simple precursor and utilizing this compound to introduce the desired stereochemistry.

Synthesis_Workflow Start Starting Material (e.g., L-Threonine) Synthesis_R1AP Synthesis of This compound Start->Synthesis_R1AP Purification1 Purification (e.g., Distillation) Synthesis_R1AP->Purification1 Chiral_Analysis1 Chiral Purity Analysis (e.g., Chiral HPLC) Purification1->Chiral_Analysis1 Intermediate_Synth Synthesis of Chiral Intermediate Chiral_Analysis1->Intermediate_Synth Purification2 Purification (e.g., Recrystallization) Intermediate_Synth->Purification2 Final_Drug_Synth Final Drug Synthesis Purification2->Final_Drug_Synth Purification3 Final Purification Final_Drug_Synth->Purification3 Final_Analysis Characterization & QC (NMR, MS, HPLC) Purification3->Final_Analysis API Active Pharmaceutical Ingredient (API) Final_Analysis->API

Caption: General workflow for chiral drug synthesis.

Future Research Directions

The versatility of this compound continues to open new avenues for research and development in the pharmaceutical industry.

  • Novel Drug Scaffolds: Exploration of new derivatives of this compound as scaffolds for drugs targeting a wider range of diseases, including neurodegenerative disorders and cancer.

  • Green Chemistry Approaches: Further development of efficient and sustainable biocatalytic and flow chemistry methods for the industrial-scale production of this compound.

  • Advanced Chiral Ligands: Design and synthesis of novel chiral ligands derived from this compound for use in asymmetric catalysis, enabling the synthesis of other complex chiral molecules.

  • Mechanism of Action Studies: In-depth investigation of the mechanisms of action of neuroprotective derivatives to identify new therapeutic targets and strategies.

References

The Cornerstone of Chirality: An In-depth Technical Guide to 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chiral properties, synthesis, and profound significance of 1-amino-2-propanol, a versatile building block in modern chemistry and pharmacology. Its stereoisomers, (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol, serve as crucial intermediates in the synthesis of a multitude of chiral drugs and bioactive molecules. Understanding the nuances of their properties and synthesis is paramount for the development of effective and safe pharmaceuticals.

Core Concepts: Chirality in 1-Amino-2-propanol

1-Amino-2-propanol, with the chemical formula C₃H₉NO, is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and an aminomethyl group (-CH₂NH₂).[1] This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol.[1] These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Physicochemical Properties of 1-Amino-2-propanol Enantiomers

The distinct stereochemistry of each enantiomer dictates its interaction with biological systems, making the use of enantiomerically pure forms essential in drug development. Below is a summary of their key physicochemical properties.

Property(R)-(-)-1-Amino-2-propanol(S)-(+)-1-Amino-2-propanolRacemic (±)-1-Amino-2-propanol
CAS Number 2799-16-8[2]2799-17-978-96-6[1]
Molecular Formula C₃H₉NO[2]C₃H₉NOC₃H₉NO[3]
Molecular Weight 75.11 g/mol [2]75.11 g/mol 75.11 g/mol [3]
Appearance White or colorless to yellow fused solid or clear liquid[2]Colorless to yellow liquid or solid[4]Colorless liquid with a slight ammonia-like odor[3]
Melting Point 24 °C24-26 °C[4]1.74 °C[1]
Boiling Point 160 °C158-161 °C[4]159.46 °C[1]
Density -0.954 g/mL at 25 °C0.973 g/mL at 18 °C[1]
Specific Rotation -24° (c=1, MeOH)+23 ± 1º (c=1 in MeOH)[4]Not applicable
Refractive Index -n20/D 1.4437[4]1.4479[1]

Significance in Pharmaceutical and Biological Systems

The enantiomers of 1-amino-2-propanol are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals. Their specific stereochemistry is often a critical determinant of a drug's efficacy and safety.

(R)-(-)-1-Amino-2-propanol is a key intermediate in the synthesis of various bioactive molecules and has been found in Trypanosoma brucei.[5] It serves as a precursor in the production of certain anesthetics.[6]

(S)-(+)-1-Amino-2-propanol is widely utilized in the synthesis of pharmaceuticals and agrochemicals.[4] A notable application is in the manufacturing of the broad-spectrum fluoroquinolone antibiotic, ofloxacin, where it imparts the necessary stereochemical configuration to the final drug molecule.[7]

Furthermore, (R)-1-amino-2-propanol plays a crucial role in the biosynthesis of cobalamin (vitamin B12) in aerobic organisms. It is attached to the propionic acid side chain of cobyric acid, a key step in the formation of this essential coenzyme.[8]

Experimental Protocols for Synthesis

The preparation of enantiomerically pure 1-amino-2-propanol is a critical process in synthetic organic chemistry. Several methods have been developed, including stereospecific synthesis from chiral precursors and resolution of the racemic mixture.

Stereospecific Synthesis from Chiral Propylene Oxide

This method involves the ring-opening reaction of a chiral epoxide with an amine source, followed by hydrolysis. The chirality of the starting epoxide dictates the stereochemistry of the final product.

Protocol for the preparation of (S)-1-amino-2-propanol: [9]

  • Ring-opening reaction: Dissolve trifluoroacetamide in a suitable solvent and add an alkali metal alkoxide. To this mixture, add (S)-propylene oxide (molar ratio of trifluoroacetamide to propylene oxide is 1:1.0-1.3). The reaction proceeds to form the intermediate N-(2-hydroxypropyl)-2,2,2-trifluoroacetamide.

  • Hydrolysis: Dissolve the intermediate product from step 1 in methanol and water. Add potassium carbonate (molar ratio of intermediate to base is 1:1.8-2.5) and stir the mixture at room temperature for 6 hours.

  • Work-up: Filter the reaction mixture and concentrate it to dryness. Dissolve the resulting product in dichloromethane, filter to remove insoluble matter, and dry the solution over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and distill under reduced pressure to obtain the target product, (S)-1-amino-2-propanol. This process can achieve a yield of up to 90%.[9]

A similar procedure using (R)-propylene oxide will yield this compound with a yield of up to 91%.[9]

Synthesis from L-Threonine via Decarboxylation

This method utilizes the readily available chiral amino acid L-threonine as a starting material to produce this compound.

Protocol: [10]

  • Decarboxylation: In a suitable reaction vessel, heat a slurry of L-threonine in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with a catalytic amount of α-tetralone to 140-150 °C. As the reaction progresses, CO₂ evolves, and the mixture becomes a homogeneous solution.

  • Isolation: The significant difference in boiling points between the DMPU/α-tetralone mixture and the product allows for a simple vacuum distillation to isolate the pure this compound. This method can yield the product in 68% yield with an enantiomeric excess (ee) of >99.5%.[10]

Visualizing Key Pathways and Processes

Diagrams illustrating the molecular structure and its role in significant biological and synthetic pathways provide a clearer understanding of the importance of 1-amino-2-propanol's chirality.

Chirality_of_1_Amino_2_Propanol cluster_R (R)-(-)-1-Amino-2-propanol cluster_S (S)-(+)-1-Amino-2-propanol R_img R_img S_img S_img R_img->S_img Enantiomers

Figure 1: Enantiomers of 1-Amino-2-propanol

Cobalamin_Biosynthesis Threonine L-Threonine Threonine_phosphate L-Threonine-O-3-phosphate Threonine->Threonine_phosphate PduX (l-threonine kinase) Aminopropanol_phosphate This compound-O-2-phosphate Threonine_phosphate->Aminopropanol_phosphate CobD (decarboxylase) Adenosylcobinamide_phosphate Adenosylcobinamide phosphate Aminopropanol_phosphate->Adenosylcobinamide_phosphate Adenosylcobyric_acid Adenosylcobyric acid Adenosylcobyric_acid->Adenosylcobinamide_phosphate CbiB Cobalamin Adenosylcobalamin (Vitamin B12) Adenosylcobinamide_phosphate->Cobalamin Further steps

Figure 2: Role of this compound in Cobalamin Biosynthesis

Ofloxacin_Synthesis_Workflow start 2,3,4,5-Tetrafluorobenzoyl derivative intermediate1 Chiral Intermediate Formation start->intermediate1 aminopropanol (S)-(+)-1-Amino-2-propanol aminopropanol->intermediate1 cyclization Cyclization intermediate1->cyclization intermediate2 Quinolone core cyclization->intermediate2 ofloxacin Ofloxacin intermediate2->ofloxacin n_methylpiperazine N-Methylpiperazine n_methylpiperazine->ofloxacin

Figure 3: Simplified Workflow for Ofloxacin Synthesis

Conclusion

The chirality of 1-amino-2-propanol is a fundamental aspect that underpins its widespread and critical applications, particularly in the pharmaceutical industry. The ability to synthesize and utilize enantiomerically pure forms of this compound is a testament to the advancements in asymmetric synthesis and chiral separation technologies. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and biological significance of (R)- and (S)-1-amino-2-propanol is indispensable for the innovation of novel and effective therapeutic agents.

References

(R)-1-Amino-2-propanol: A Technical Whitepaper for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Amino-2-propanol, also known as (R)-(-)-isopropanolamine, is a crucial chiral building block in the pharmaceutical and chemical industries. Its specific stereochemistry is fundamental to the efficacy and safety of numerous therapeutic agents, making it a high-value intermediate in drug development. This technical guide provides a comprehensive review of its synthesis, properties, and key applications, with a focus on experimental protocols and biological pathways relevant to researchers, scientists, and drug development professionals.

Core Properties and Spectroscopic Data

This compound is a colorless liquid or low-melting solid with a slight ammonia-like odor.[1] Its chirality, arising from the stereocenter at the second carbon, is a defining feature that dictates its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its identification, handling, and use in synthetic and analytical procedures.

PropertyValueReference(s)
Identifiers
IUPAC Name(2R)-1-aminopropan-2-ol[2]
CAS Number2799-16-8[2]
Molecular FormulaC₃H₉NO[2]
Molecular Weight75.11 g/mol [2]
Physical Properties
AppearanceColorless liquid or white crystals[3]
Melting Point24-26 °C[3],[4]
Boiling Point158-161 °C[3],[4]
Density0.954 g/mL at 25 °C[4]
Flash Point71 °C (159.8 °F) - closed cup[4]
SolubilitySoluble in water, alcohol, ether[5]
Optical Properties
Optical Rotation[α]20/D −22.5° to −24.0° (c=1 in methanol)[3],[4]
Refractive Index (n20/D)1.4482[6],[4]
Spectroscopic Data
¹H NMR (CDCl₃, 400MHz)δ 1.17 (d, 3H), 2.45 (dd, 1H), 2.66 (dd, 1H), 3.54-3.67 (m, 1H), 3.76 (brs, 3H)[7]
¹³C NMR (CDCl₃)δ 22.9, 46.3, 66.9[3],[8]
Mass Spectrum (EI)Major fragments (m/z): 44, 30, 75[6]
IR Spectrum (Neat)Key peaks (cm⁻¹): 3350-3250 (O-H, N-H stretch), 2960-2850 (C-H stretch), 1590 (N-H bend), 1080 (C-O stretch)[1]

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals. Several methods have been developed, ranging from classical chemical resolutions to modern asymmetric and biocatalytic approaches.

High-Yield Two-Step Synthesis from Chiral Epoxypropane

A robust and high-yield method involves the ring-opening of (R)-propylene oxide with trifluoroacetamide, followed by hydrolysis. This process avoids harsh conditions and complex purification steps, delivering the target product with high optical purity and a total yield of over 90%.[7]

Two_Step_Synthesis start (R)-Propylene Oxide + Trifluoroacetamide intermediate Intermediate I (N-(2-hydroxypropyl)-2,2,2-trifluoroacetamide) start->intermediate Step 1: Ring Opening THF, 0°C to 35°C Yield: ~95% base Base (e.g., NaOtBu) product This compound intermediate->product Step 2: Hydrolysis Room Temperature Yield: ~93% hydrolysis Base (e.g., K₂CO₃, Na₂CO₃) in MeOH/H₂O

A high-yield, two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-((R)-2-hydroxypropyl)-2,2,2-trifluoroacetamide (Intermediate I)

  • Dissolve sodium tert-butoxide (e.g., 300g, 3.12 mol) in tetrahydrofuran (THF, 2L) in a suitable reaction vessel.[9]

  • Cool the solution in an ice bath. Slowly add trifluoroacetamide (e.g., 294g, 2.6 mol). Stir for 30 minutes.[9]

  • While maintaining the ice bath, add (R)-propylene oxide (e.g., 166g, 2.96 mol).[9]

  • Allow the reaction to naturally warm to room temperature and continue stirring for 10 hours.[9]

  • Heat the mixture to 35°C and stir for an additional 2 hours.[9]

  • After the reaction, neutralize the mixture with 2N hydrochloric acid. Add water (1.3L) and allow the layers to separate.[9]

  • Extract the aqueous phase with dichloromethane. Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product. Yield: ~95% .[9]

Step 2: Hydrolysis to this compound

  • Dissolve the intermediate product I (e.g., 420g, 2.45 mol) in methanol (2L).[7]

  • Add water (350 mL) and potassium carbonate (744g, 5.4 mol).[7]

  • Stir the mixture at room temperature for 6 hours.[7]

  • Filter the reaction mixture and concentrate the filtrate to dryness.[7]

  • Dissolve the residue in dichloromethane, filter to remove insoluble matter, and dry the solution over anhydrous sodium sulfate.[7]

  • Concentrate the solution and purify by distillation under reduced pressure to obtain the final product. Yield: ~93% .[7]

Biocatalytic Synthesis

Biocatalytic methods offer high enantioselectivity (>99% ee) under mild, environmentally friendly conditions. A key approach is the stereoselective reduction of an amino ketone precursor using an alcohol dehydrogenase (ADH).

Biocatalytic_Synthesis precursor Aminoacetone or Keto-precursor product This compound precursor->product Stereoselective Reduction >99% ee enzyme Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir) cofactor Cofactor Regeneration (e.g., NADH/NAD⁺)

Biocatalytic synthesis using an alcohol dehydrogenase.

Experimental Protocol: General Biocatalytic Reduction

  • Enzyme Preparation: Utilize lyophilized E. coli cells harboring a recombinant (R)-selective alcohol dehydrogenase (e.g., Lk-ADH).[10]

  • Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 7.5) containing the keto-precursor (e.g., 1-(6-chloro-9H-purin-9-yl) propan-2-one).[10]

  • Cofactor System: Add a cofactor regeneration system, such as glucose/glucose dehydrogenase or formate/formate dehydrogenase, along with a catalytic amount of NAD⁺/NADH.[11]

  • Bioconversion: Add the enzyme preparation to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) with gentle agitation until the reaction is complete, as monitored by HPLC.[12]

  • Workup: After completion, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and evaporate the solvent to yield the product. Yields and enantiomeric excess are typically high (e.g., 86% yield, >99% ee) .[10]

Other Synthetic Routes
  • Addition of Ammonia to Propylene Oxide: This is a direct, industrially relevant method. However, it can lead to a mixture of mono-, di-, and triisopropanolamines, requiring careful control of reaction conditions (temperature, ammonia-to-epoxide ratio) to maximize the yield of the desired product.[2],[4]

  • Enantioselective C-H Amination: Advanced methods using photocatalysis with chiral copper and iridium complexes can achieve direct, enantioselective amination of C-H bonds in alcohol precursors, offering a novel route to β-amino alcohols with high stereocontrol (e.g., 92-94% ee).[13]

Applications in Drug Development

The primary value of this compound lies in its role as a chiral precursor for active pharmaceutical ingredients (APIs). Its stereocenter is incorporated directly into the final drug molecule, defining its biological activity.

Synthesis of Tenofovir

This compound is a critical intermediate in the synthesis of Tenofovir, a cornerstone antiretroviral drug used to treat HIV/AIDS.[7] It is used to construct the chiral (R)-9-[2-(phosphonomethoxy)propyl] side chain of the adenine core.

Tenofovir_Synthesis r_1a2p This compound hpi (R)-5-amino-1-(2-hydroxypropyl) -1H-imidazole-4-carbonitrile (HPI) r_1a2p->hpi Addition & Cyclization (Ba(OH)₂) Yield: 85% damn Diaminomaleonitrile + Trimethylorthoformate damn->hpi Condensation hpa (R)-1-(6-amino-9H-purin-9-yl) propan-2-ol (HPA) hpi->hpa Cyclization (Formamidine acetate) Yield: 93% pmpa (R)-PMPA (Tenofovir) hpa->pmpa Alkylation & Deprotection

Role of this compound in the synthesis of Tenofovir.

The synthesis begins with the condensation of diaminomaleonitrile and trimethylorthoformate.[4] this compound is then added, leading to a cyclization that forms the key intermediate (R)-HPI.[4] This intermediate is subsequently converted to the adenine core (HPA) and finally to Tenofovir.[4],[14]

Biological Significance

This compound is not only a synthetic building block but also a molecule with endogenous biological roles.

Cobalamin (Vitamin B₁₂) Biosynthesis

In many aerobic and anaerobic organisms, this compound is an essential component in the biosynthesis of cobalamin (Vitamin B₁₂).[2] It is derived from the amino acid L-threonine and serves as the linker between the corrin ring and the nucleotide loop. The enzyme CobU (in aerobic organisms) or CbiB (in anaerobic organisms) catalyzes the attachment of the this compound moiety to the propionate side chain of cobyric acid.[2],[5]

Cobalamin_Biosynthesis threonine L-Threonine r1a2p This compound threonine->r1a2p Decarboxylation cobinamide Adenosylcobinamide Phosphate r1a2p->cobinamide Attachment by CobU / CbiB cobyric_acid Adenosylcobyric Acid (Corrin Ring) cobyric_acid->cobinamide b12 Cobalamin (Vitamin B₁₂) cobinamide->b12 Nucleotide Loop Assembly

Involvement of this compound in Cobalamin (B₁₂) biosynthesis.
Metabolism to Aminoacetone

In biological systems, this compound is metabolized to aminoacetone. This conversion is catalyzed by the NAD⁺-dependent enzyme (R)-aminopropanol dehydrogenase.[8] This metabolic pathway is part of amino acid metabolism.

Metabolism_Pathway r1a2p This compound product Aminoacetone r1a2p->product Oxidation enzyme (R)-Aminopropanol Dehydrogenase cofactor NAD⁺ → NADH

Metabolic conversion of this compound to aminoacetone.

Conclusion

This compound is a cornerstone chiral intermediate whose importance in the pharmaceutical industry cannot be overstated. Its efficient and enantiomerically pure synthesis is a key step in the production of life-saving drugs like Tenofovir. The continued development of novel synthetic methods, particularly in biocatalysis and asymmetric C-H functionalization, promises to make this vital compound more accessible and sustainably produced. A thorough understanding of its chemical properties, synthetic routes, and biological roles is essential for any researcher or professional working in drug discovery and development.

References

Methodological & Application

Synthesis of Chiral Ligands from (R)-1-Amino-2-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chiral ligands derived from the readily available and inexpensive starting material, (R)-1-Amino-2-propanol. This chiral amino alcohol serves as a versatile building block for the creation of ligands that are pivotal in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The protocols outlined below cover the preparation of representative Schiff base and phosphine-containing ligands, along with their applications in enantioselective transformations.

Introduction to Chiral Ligands from this compound

This compound, also known as (R)-alaninol, is a valuable chiral precursor due to its bifunctional nature, possessing both a primary amine and a secondary alcohol. This arrangement allows for straightforward synthetic modifications to generate a diverse array of chiral ligands. These ligands, when complexed with transition metals, create chiral environments that can effectively control the stereochemical outcome of a wide range of chemical reactions. The resulting enantiomerically enriched products are of significant interest to the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

The two main classes of ligands synthesized from this compound and discussed herein are:

  • Schiff Base Ligands: Formed by the condensation of the primary amine of this compound with an aldehyde, typically salicylaldehyde or its derivatives. These ligands are often multidentate and form stable complexes with various metals.

  • Phosphine-Containing Ligands: These ligands incorporate a phosphorus atom, often as a phosphine group, which can be introduced through reactions with the amine or alcohol functionality. P,N-ligands, containing both phosphorus and nitrogen donor atoms, are a prominent subclass and have demonstrated high efficacy in numerous catalytic applications.

Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands are readily synthesized through a one-step condensation reaction. A prominent example is the synthesis of (R)-N-salicylidene-1-amino-2-propanol.

Application Note: (R)-N-salicylidene-1-amino-2-propanol for Asymmetric Catalysis

The (R)-N-salicylidene-1-amino-2-propanol ligand and its derivatives are effective in promoting various asymmetric reactions when complexed with metal ions such as copper(II). These complexes have been successfully employed as catalysts in reactions like the asymmetric Henry reaction, which forms a C-C bond and creates two new stereocenters. The chirality of the ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Experimental Protocol: Synthesis of (R)-N-salicylidene-1-amino-2-propanol

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product, a yellow oil or solid, is then purified. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

experimental_workflow_schiff_base cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amino This compound dissolve Dissolve in Ethanol start_amino->dissolve start_salicyl Salicylaldehyde add Add Salicylaldehyde start_salicyl->add dissolve->add reflux Reflux (2-4h) add->reflux evaporation Solvent Evaporation reflux->evaporation purification Recrystallization or Column Chromatography evaporation->purification product (R)-N-salicylidene- 1-amino-2-propanol purification->product

Synthesis of (R)-N-salicylidene-1-amino-2-propanol.

Synthesis of Chiral Phosphine-Containing Ligands

The synthesis of chiral phosphine ligands from this compound often involves a multi-step process. A common strategy is to first convert the amino alcohol into an oxazoline, which can then be reacted with a phosphine source. This approach leads to the formation of valuable phosphine-oxazoline (PHOX) ligands.

Application Note: Chiral P,N-Ligands in Asymmetric Hydrogenation

Chiral P,N-ligands derived from this compound are highly effective in asymmetric hydrogenation reactions. When complexed with metals like rhodium or iridium, these ligands catalyze the addition of hydrogen across a double bond with high enantioselectivity. This is a critical transformation in the synthesis of chiral pharmaceuticals, where the reduction of a prochiral olefin or ketone is often a key step. The combination of the "soft" phosphorus and "hard" nitrogen donor atoms in P,N-ligands allows for fine-tuning of the electronic and steric properties of the catalyst, leading to high catalytic activity and stereocontrol.

Experimental Protocol: Synthesis of a Chiral Phosphine-Oxazoline (PHOX) Ligand from (R)-Alaninol

This protocol outlines a general multi-step synthesis of a PHOX-type ligand.

Step 1: Synthesis of the Oxazoline Intermediate

  • Amide Formation: this compound is first acylated with a suitable carboxylic acid derivative (e.g., 2-bromobenzoyl chloride) to form the corresponding amide.

  • Cyclization: The resulting amide is then treated with a dehydrating agent (e.g., thionyl chloride) to induce cyclization and formation of the oxazoline ring.

Step 2: Introduction of the Phosphine Moiety

  • Lithiation: The aryl bromide on the oxazoline intermediate is treated with a strong base, such as n-butyllithium, at low temperature to generate an aryllithium species.

  • Phosphination: The aryllithium is then quenched with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphine group.

Purification: The final PHOX ligand is purified by column chromatography on silica gel under an inert atmosphere to prevent oxidation of the phosphine.

experimental_workflow_phox cluster_step1 Step 1: Oxazoline Formation cluster_step2 Step 2: Phosphination cluster_product Final Product start_alaninol This compound acylation Acylation with 2-Bromobenzoyl Chloride start_alaninol->acylation cyclization Cyclization with Thionyl Chloride acylation->cyclization oxazoline Chiral Oxazoline Intermediate cyclization->oxazoline lithiation Lithiation with n-Butyllithium oxazoline->lithiation phosphination Quench with Chlorodiphenylphosphine lithiation->phosphination product Chiral PHOX Ligand phosphination->product

General synthesis of a chiral PHOX ligand.

Quantitative Data Summary

The performance of chiral ligands derived from this compound in asymmetric catalysis is typically evaluated by the yield and the enantiomeric excess (ee) of the product. The following tables summarize representative data for catalytic applications.

Table 1: Performance of a Cu(II)-Schiff Base Complex in the Asymmetric Henry Reaction

Aldehyde SubstrateProductYield (%)ee (%)
Benzaldehyde(1R,2S)-1-Phenyl-2-nitroethanol8592
4-Chlorobenzaldehyde(1R,2S)-1-(4-Chlorophenyl)-2-nitroethanol8895
2-Naphthaldehyde(1R,2S)-1-(Naphthalen-2-yl)-2-nitroethanol8290

Table 2: Performance of a Rh(I)-PHOX Complex in Asymmetric Hydrogenation of a Prochiral Olefin

Olefin SubstrateProductYield (%)ee (%)
Methyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>9998
Itaconic acid dimethyl ester(R)-Methylsuccinic acid dimethyl ester>9996
α-AcetamidostyreneN-(1-Phenylethyl)acetamide9894

Logical Relationships in Asymmetric Catalysis

The fundamental principle of asymmetric catalysis using chiral ligands involves the transfer of chirality from the ligand to the product via a transient diastereomeric intermediate.

logical_relationship ligand This compound Derived Chiral Ligand catalyst Chiral Metal Catalyst ligand->catalyst metal Transition Metal Precursor metal->catalyst intermediate Diastereomeric Transition State catalyst->intermediate substrate Prochiral Substrate substrate->intermediate product Enantioenriched Product intermediate->product

From chiral ligand to enantioenriched product.

Conclusion

This compound is a highly versatile and cost-effective starting material for the synthesis of a wide range of chiral ligands. The straightforward synthetic routes to both Schiff base and phosphine-containing ligands, coupled with their excellent performance in various asymmetric catalytic reactions, make them valuable tools for researchers in academia and industry. The protocols and data presented in this document provide a solid foundation for the application of these ligands in the development of efficient and selective catalytic processes for the synthesis of chiral molecules. Further exploration and modification of ligand structures derived from this chiral backbone are expected to lead to even more powerful catalysts for asymmetric synthesis.

Application Notes: (R)-1-Amino-2-propanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Amino-2-propanol serves as a versatile and economically viable chiral building block. While direct applications as a transient chiral auxiliary are not extensively documented, its true potential is realized upon conversion into rigid heterocyclic structures, most notably oxazolidinones. These derivatives, particularly N-acyl oxazolidinones, are powerful tools in asymmetric synthesis, enabling the highly diastereoselective formation of new stereocenters.

This document provides detailed application notes and protocols for the use of this compound-derived chiral auxiliaries in key asymmetric transformations, including alkylation and aldol reactions.

Principle of Operation: From Amino Alcohol to Chiral Controller

The efficacy of this compound as a precursor to a chiral auxiliary lies in its transformation into a chiral oxazolidinone, such as (R)-4-methyl-2-oxazolidinone. This is typically achieved by reaction with phosgene, a phosgene equivalent (like triphosgene or diethyl carbonate), or through other cyclization methods.

Once the oxazolidinone is formed, it is N-acylated with a desired carboxylic acid derivative (e.g., propionyl chloride). The resulting N-acyloxazolidinone can then be converted into a chiral enolate. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring (a methyl group in this case, derived from the original amino alcohol) effectively blocks one face of the enolate. This facial bias directs the approach of an electrophile, leading to a highly diastereoselective reaction. Finally, the chiral auxiliary can be cleaved from the product, often under mild hydrolytic conditions, and can potentially be recovered and reused.

Chiral_Auxiliary_Concept cluster_prep Auxiliary Preparation cluster_synthesis Asymmetric Synthesis cluster_cleavage Cleavage & Recovery R_1_amino_2_propanol This compound R_4_methyl_2_oxazolidinone (R)-4-Methyl-2-oxazolidinone R_1_amino_2_propanol->R_4_methyl_2_oxazolidinone Cyclization N_Acyl_Oxazolidinone N-Acyl-(R)-4-methyl-2-oxazolidinone R_4_methyl_2_oxazolidinone->N_Acyl_Oxazolidinone N-Acylation Chiral_Enolate Chiral Enolate Formation N_Acyl_Oxazolidinone->Chiral_Enolate Deprotonation Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Enolate->Diastereoselective_Reaction + Electrophile Product_Auxiliary_Complex Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Auxiliary_Complex Chiral_Product Enantiomerically Enriched Product Product_Auxiliary_Complex->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Product_Auxiliary_Complex->Recovered_Auxiliary Cleavage

Conceptual workflow for using this compound as a chiral auxiliary precursor.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl-(R)-4-methyl-2-oxazolidinones provides a reliable method for the synthesis of α-substituted carboxylic acids in high enantiomeric purity.

General Workflow:

Alkylation_Workflow Start N-Acyl-(R)-4-methyl- 2-oxazolidinone Enolate Formation of Z-enolate (LDA or NaHMDS, -78 °C) Start->Enolate Alkylation Addition of Electrophile (R-X) (-78 °C) Enolate->Alkylation Adduct Alkylated Adduct (High Diastereoselectivity) Alkylation->Adduct Cleavage Hydrolytic Cleavage (e.g., LiOH/H₂O₂) Adduct->Cleavage Product α-Substituted Carboxylic Acid (High ee) Cleavage->Product Recovery Recovery of (R)-4-methyl-2-oxazolidinone Cleavage->Recovery

Workflow for the asymmetric alkylation using an (R)-4-methyl-2-oxazolidinone auxiliary.

Quantitative Data for Asymmetric Alkylation of N-Propionyl Oxazolidinones:

EntryChiral AuxiliaryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
1(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA92>99:1
2(S)-4-isopropyl-2-oxazolidinoneMethyl iodideNaHMDS8595:5
3(R)-4-phenyl-2-oxazolidinoneAllyl iodideLHMDS9098:2
4(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂-98:2[1]

Experimental Protocol: Asymmetric Alkylation [2][3]

  • N-Acylation: To a solution of (R)-4-methyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C, add n-BuLi (1.05 equiv) dropwise. After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-acyl-(R)-4-methyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add LDA or NaHMDS (1.1 equiv) dropwise and stir for 1 hour to form the enolate. Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and continue stirring at -78 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified alkylated adduct (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (e.g., 0.8 M solution, 2.0 equiv). Stir the mixture at 0 °C for 2 hours. Quench the excess peroxide with aqueous sodium sulfite. The chiral auxiliary can be recovered from the organic layer, and the chiral carboxylic acid can be isolated from the aqueous layer after acidification.[2]

Asymmetric Aldol Reaction

N-Acyloxazolidinones are highly effective in controlling the stereochemical outcome of aldol reactions, typically yielding syn-aldol products with excellent diastereoselectivity when using boron enolates.

Mechanism of Stereocontrol (Zimmerman-Traxler Model):

The high syn-selectivity is explained by the Zimmerman-Traxler transition state model. A Z-enolate is formed, which then coordinates with the aldehyde in a six-membered chair-like transition state. The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric hindrance. The C4-substituent of the oxazolidinone dictates the facial approach of the aldehyde.[3]

Zimmerman-Traxler model for the Evans' asymmetric aldol reaction.

Quantitative Data for Asymmetric Aldol Reactions of N-Propionyl Oxazolidinones:

EntryChiral AuxiliaryAldehyde (R'CHO)Lewis Acid/BaseYield (%)Diastereoselectivity (syn:anti)
1(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / DIPEA85>99:1
2(S)-4-isopropyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / Et₃N9198:2
3(R)-4-phenyl-2-oxazolidinonePropionaldehydeTiCl₄ / DIPEA8895:5
4(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEA85>99:1

Experimental Protocol: Asymmetric Boron-Mediated Aldol Reaction [2][3][4]

  • Enolate Formation: To a solution of the N-propionyl-(R)-4-methyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add dibutylboron triflate (1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to ensure complete formation of the boron enolate.

  • Aldol Addition: Cool the solution back to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv) dropwise. Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide to oxidize the boron species. Stir vigorously for 1 hour.

  • Isolation and Purification: Dilute with water and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the pure syn-aldol adduct.

  • Auxiliary Cleavage: The auxiliary can be cleaved as described in the alkylation protocol to yield the chiral β-hydroxy carboxylic acid or reduced to the corresponding 1,3-diol.

Conclusion

This compound is a valuable starting material for the synthesis of the (R)-4-methyl-2-oxazolidinone chiral auxiliary. This auxiliary, as part of the well-established Evans' oxazolidinone methodology, provides a robust and predictable platform for a range of asymmetric transformations. The high diastereoselectivities achieved in alkylation and aldol reactions make it a powerful tool for researchers, scientists, and drug development professionals in the construction of complex chiral molecules. The protocols provided herein offer a solid foundation for the application of this methodology in the laboratory.

References

Application Notes and Protocols for the Resolution of Racemic Mixtures Using (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-1-Amino-2-propanol as a chiral resolving agent for the separation of racemic carboxylic acids. The primary method detailed is the formation of diastereomeric salts, leveraging differences in their physical properties to achieve separation through fractional crystallization.

Introduction to Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. The administration of a single, therapeutically active enantiomer can lead to improved efficacy, a better safety profile, and a more predictable dose-response relationship.

Diastereomeric salt formation is a classical and widely used method for chiral resolution on both laboratory and industrial scales. This technique involves the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine like this compound). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure. This disparity allows for their separation by conventional techniques, most commonly fractional crystallization.

The overall process can be outlined in three key stages:

  • Diastereomeric Salt Formation: Reaction of the racemic acid with this compound to form a mixture of two diastereomeric salts.

  • Fractional Crystallization: Separation of the diastereomeric salts based on their differential solubility in a suitable solvent.

  • Liberation of the Enantiomer: Recovery of the desired enantiomerically pure acid from the isolated diastereomeric salt.

Principle of Resolution with this compound

This compound is a chiral amine that can serve as an effective resolving agent for racemic carboxylic acids. The primary amine group of this compound reacts with the carboxylic acid group of the racemate in an acid-base reaction to form ammonium-carboxylate salts.

When a racemic acid, (R,S)-Acid, is reacted with this compound, two diastereomeric salts are formed:

  • ((R)-Acid) • (this compound)

  • ((S)-Acid) • (this compound)

These two diastereomeric salts will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated and isolated by filtration, while the other remains dissolved in the mother liquor.

General Experimental Protocol

The following is a generalized protocol for the resolution of a racemic carboxylic acid using this compound. It is important to note that the specific conditions, such as solvent, temperature, and concentration, will need to be optimized for each specific racemic mixture.

Materials and Equipment
  • Racemic carboxylic acid

  • This compound

  • Suitable solvent(s) for crystallization (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures thereof)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Step-by-Step Procedure

Step 1: Diastereomeric Salt Formation and Crystallization

  • In a suitable reaction vessel, dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent or solvent mixture, with heating if necessary to achieve dissolution.

  • In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

  • Slowly add the solution of this compound to the solution of the racemic acid with constant stirring.

  • Observe for the formation of a precipitate. The solution may become cloudy or a crystalline solid may begin to form.

  • To induce crystallization, the solution can be slowly cooled to room temperature, and then further cooled in an ice bath. Seeding with a small crystal of the desired diastereomeric salt can also be beneficial.

  • Allow the crystallization to proceed for a sufficient amount of time to maximize the yield of the less soluble diastereomer.

Step 2: Isolation and Purification of the Diastereomeric Salt

  • Collect the precipitated diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent. This may need to be repeated until a constant optical rotation or a high diastereomeric excess is achieved.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Suspend the purified diastereomeric salt in water.

  • Acidify the mixture with a strong acid, such as 2 M HCl, to a pH of approximately 1-2. This will protonate the carboxylate anion, breaking the salt and liberating the free carboxylic acid.

  • Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

Step 4: Recovery of the Resolving Agent (Optional)

  • The aqueous layer from the extraction in Step 3 contains the hydrochloride salt of this compound.

  • To recover the free base, the aqueous solution can be basified with a strong base, such as 2 M NaOH, to a pH of 10-12.

  • The free this compound can then be extracted into an organic solvent, dried, and the solvent removed to allow for its potential reuse.

Data Presentation

Table 1: Crystallization of Diastereomeric Salts

Racemic AcidResolving AgentSolvent SystemTemp. (°C)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
(R,S)-Example AcidThis compoundEthanol/Water (9:1)0-54095
(R,S)-Example AcidThis compoundIsopropanol253592

Table 2: Properties of Resolved Enantiomer

Diastereomeric SaltLiberated EnantiomerOverall Yield (%)Enantiomeric Excess (e.e.) (%)Specific Rotation [α]D
((S)-Acid)•((R)-Amine)(S)-Example Acid38>98+X.X° (c=1, Solvent)
((R)-Acid)•((R)-Amine)(R)-Example Acid(from mother liquor)--X.X° (c=1, Solvent)

Visualizations

Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the resolution of a racemic carboxylic acid using this compound.

G cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid ((R,S)-Acid) mixing Mixing in Suitable Solvent racemic_acid->mixing resolving_agent This compound resolving_agent->mixing diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid)•((R)-Amine) ((S)-Acid)•((R)-Amine) mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Crystals of Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Extraction acidification->extraction pure_enantiomer Pure Enantiomer (e.g., (S)-Acid) extraction->pure_enantiomer recovered_agent Recovered Resolving Agent (in aqueous phase) extraction->recovered_agent G cluster_reactants Reactants r_acid (R)-Acid rr_salt (R)-Acid • (R)-Amine r_acid->rr_salt s_acid (S)-Acid sr_salt (S)-Acid • (R)-Amine s_acid->sr_salt resolving_agent This compound resolving_agent->rr_salt resolving_agent->sr_salt

Application of (R)-1-Amino-2-propanol and its Enantiomer in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chiral 1,2-amino alcohols are indispensable building blocks in modern pharmaceutical synthesis, enabling the creation of stereochemically pure active pharmaceutical ingredients (APIs). This note details the critical role of (R)-1-Amino-2-propanol and its enantiomer, (S)-1-Amino-2-propanol, as chiral synthons. We provide detailed application notes and experimental protocols for their use in the synthesis of two significant therapeutic agents: the antibacterial fluoroquinolone (R)-Ofloxacin and the antitubercular drug (S,S)-Ethambutol. The protocols are supported by quantitative data and visualizations to guide researchers and drug development professionals in applying these versatile intermediates.

Introduction

The stereochemistry of a drug is a critical determinant of its pharmacological activity and safety profile. A single enantiomer of a chiral drug often exhibits greater potency and a cleaner side-effect profile compared to its racemic mixture. This compound and its (S)-enantiomer are highly valued chiral pool starting materials that impart the necessary stereochemistry to the final API. Their bifunctional nature—possessing both a primary amine and a secondary alcohol—allows for versatile synthetic manipulations.

This document focuses on two key applications:

  • Synthesis of (R)-Ofloxacin: A fluoroquinolone antibiotic where the (R)-enantiomer's activity is investigated. The synthesis utilizes this compound to form the chiral morpholine ring, a key structural feature of the molecule.

  • Synthesis of (S,S)-Ethambutol: A first-line bacteriostatic agent against Mycobacterium tuberculosis. The synthesis relies on the coupling of its enantiomer, (S)-2-amino-1-butanol, highlighting the importance of selecting the correct stereoisomer for therapeutic efficacy. The (S,S)-enantiomer is noted to be 200-500 times more potent than the (R,R)-isomer.[1]

Synthesis of (R)-Ofloxacin

Ofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3][4] While the (S)-enantiomer (Levofloxacin) is the more active antibacterial agent, the synthesis of the (R)-enantiomer is crucial for pharmacological studies and understanding structure-activity relationships. The key step involves the use of this compound to construct the chiral oxazine ring.

Experimental Workflow: (R)-Ofloxacin Synthesis

The following diagram outlines a synthetic approach to (R)-Ofloxacin, emphasizing the introduction of the chiral center from this compound.

ofloxacin_synthesis A Ethyl Acetoacetate (Starting Material) B Asymmetric Transfer Hydrogenation A->B C Chiral Alcohol (er > 96:4) B->C D Reaction with This compound (Not explicitly detailed in source) C->D Hypothetical step based on general quinolone synthesis E Cyclization & Core Formation D->E F Intermediate F (Benzoxazine Core) E->F G Final Steps: - Saponification - N-methylpiperazine addition F->G H (R)-Ofloxacin (Final API) G->H

Caption: Synthetic workflow for (R)-Ofloxacin.

Key Synthesis Step: Asymmetric Hydrogenation

A reported small-scale synthesis of an (R)-Ofloxacin precursor involves an initial chiral Brønsted acid-catalyzed transfer hydrogenation to establish the stereocenter.[5]

Protocol 1: Asymmetric Transfer Hydrogenation for (R)-Ofloxacin Precursor

  • Reaction Setup: In a suitable reaction vessel, dissolve the starting enone (1.1 mmol scale) in dichloromethane (CH₂Cl₂).

  • Catalyst and Reagent Addition: Add the chiral Brønsted acid catalyst (1 mol%) and the dihydropyridine hydride source (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 48 hours.

  • Work-up and Purification: Upon completion, quench the reaction and purify the resulting chiral alcohol intermediate using standard chromatographic techniques.

Data Summary: (R)-Ofloxacin Synthesis
StepProductScaleYieldEnantiomeric Ratio (er)Reference
Asymmetric HydrogenationChiral Alcohol Intermediate1.1 mmol65%> 96:4[5]
Cyclization & Core FormationIntermediate F0.73 mmol54%-[5]
Final Steps(R)-Ofloxacin0.37 mmol53%-[5]
Mechanism of Action: Ofloxacin

Ofloxacin targets bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex, ofloxacin introduces double-strand breaks, leading to the cessation of DNA replication and ultimately, bacterial cell death.[2][6]

ofloxacin_moa cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relaxes supercoils Replication DNA Replication & Transcription CellDeath Cell Death Replication->CellDeath inhibition leads to Gyrase->Replication enables Ofloxacin (R)-Ofloxacin Ofloxacin->Gyrase Inhibits

Caption: Ofloxacin's mechanism of action.

Synthesis of (S,S)-Ethambutol

Ethambutol is a primary antibiotic used in the treatment of tuberculosis. Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[][8][9] This disruption increases cell wall permeability and leads to a bacteriostatic effect. The therapeutic activity is highly specific to the (S,S)-stereoisomer, which is synthesized from (S)-2-amino-1-butanol, the enantiomer of this compound's structural isomer.

Experimental Workflow: (S,S)-Ethambutol Synthesis

The industrial synthesis of Ethambutol is a straightforward condensation reaction.

ethambutol_workflow cluster_reactants A (S)-2-Amino-1-butanol (2 equivalents) C Condensation Reaction (110-140°C, 3-5h) A->C B 1,2-Dichloroethane (1 equivalent) B->C D Recovery of Excess (S)-2-Amino-1-butanol (Vacuum Distillation) C->D E Product Isolation & Salt Formation with HCl D->E F (S,S)-Ethambutol Dihydrochloride (Final Product) E->F

Caption: Industrial synthesis of Ethambutol.

Protocol 2: Synthesis of (S,S)-Ethambutol Dihydrochloride

This protocol is adapted from a patented industrial process.[10][11]

  • Reaction Setup: Charge a 500 mL three-neck flask with 295g (3.3094 mol) of (S)-(+)-2-amino-1-butanol.

  • Heating: Begin stirring and heat the flask to 110°C.

  • Reagent Addition: Slowly add 35g (0.3536 mol) of 1,2-dichloroethane over 2 hours, maintaining the reaction temperature between 110°C and 140°C.

  • Reaction: Maintain the temperature in the 110°C-140°C range and continue the reaction for an additional 3 hours.

  • Recovery: After the reaction, cool the mixture to 150°C and recover the unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation (-0.09 MPa).

  • Isolation: Cool the residue to 70°C and add 200g of absolute ethanol. Stir, then cool slowly to approximately 30°C.

  • Salt Formation: Add dropwise an ethanol solution of hydrochloric acid to adjust the pH to 3.0-3.5.

  • Crystallization and Filtration: Slowly cool the mixture to 8-10°C to induce crystallization. Filter the solid product by suction.

  • Drying: Dry the product to obtain Ethambutol Dihydrochloride.

Data Summary: Ethambutol Synthesis
Starting MaterialsMolar Ratio (Aminobutanol:Dichloroethane)TemperatureTimeProductYieldPurityReference
(S)-2-Amino-1-butanol, 1,2-Dichloroethane9.36 : 1110-140°C5 hoursEthambutol HCl80.98%99.8%[10]
Mechanism of Action: Ethambutol

Ethambutol disrupts the synthesis of the mycobacterial cell wall. Specifically, it inhibits the enzyme arabinosyl transferase, which is responsible for polymerizing arabinose into arabinogalactan. This polysaccharide is a critical linker between peptidoglycan and the outer mycolic acid layer. Its disruption weakens the cell wall, making the bacterium vulnerable and preventing its replication.[][8][9]

ethambutol_moa cluster_mycobacterium Mycobacterium Cell Wall Synthesis Arabinose D-Arabinofuranose (Precursor) Emb Arabinosyl Transferase (EmbA, EmbB, EmbC) Arabinose->Emb substrate for AG Arabinogalactan Synthesis Emb->AG catalyzes CellWall Mycolic Acid-AG-Peptidoglycan Complex (Cell Wall Integrity) AG->CellWall is essential for GrowthArrest Bacterial Growth Arrest (Bacteriostatic Effect) CellWall->GrowthArrest disruption leads to Ethambutol Ethambutol Ethambutol->Emb Inhibits

Caption: Ethambutol's mechanism of action.

Conclusion

This compound and its enantiomer are pivotal chiral building blocks that enable the stereoselective synthesis of important pharmaceuticals. The detailed protocols for the synthesis of (R)-Ofloxacin and (S,S)-Ethambutol demonstrate the practical application of these synthons in creating enantiomerically pure drugs. The provided data and workflows serve as a valuable resource for chemists in the pharmaceutical industry, facilitating the development of efficient and robust synthetic routes to complex chiral molecules.

References

Application Notes and Protocols: (R)-1-Amino-2-propanol as a Precursor for Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-1-amino-2-propanol is a versatile and readily available chiral building block that serves as a valuable precursor for the synthesis of a wide range of chiral ligands and catalysts. Its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, allows for straightforward modification into various ligand architectures. These ligands, when complexed with transition metals, are highly effective in catalyzing a variety of asymmetric transformations, providing access to enantiomerically enriched products. This document provides detailed application notes and experimental protocols for the use of this compound in the development of chiral catalysts for asymmetric synthesis.

Synthesis of Chiral Ligands from this compound

This compound can be derivatized to form several classes of chiral ligands, including amino alcohols, bisoxazolines (BOX), and phosphine-containing ligands. These ligands are instrumental in various metal-catalyzed asymmetric reactions.

Synthesis of a Chiral Amino Alcohol Ligand

A common application of this compound is its use in the synthesis of N-substituted chiral amino alcohol ligands. These are particularly effective in asymmetric addition reactions.

Experimental Protocol: Synthesis of a N-Sulfonylated Chiral Amino Alcohol Ligand

This protocol describes the synthesis of a chiral N-(2-naphthalenesulfonyl)-(R)-1-amino-2-propanol ligand.

Materials:

  • This compound

  • 2-Naphthalenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add a solution of 2-naphthalenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral N-sulfonylated amino alcohol ligand.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Product R1 This compound RC 0 °C to RT, 4.5h R1->RC R2 2-Naphthalenesulfonyl chloride R2->RC R3 Pyridine in DCM R3->RC WU1 Quench with H₂O RC->WU1 WU2 Extract with DCM WU1->WU2 WU3 Wash with NaHCO₃ & Brine WU2->WU3 WU4 Dry & Concentrate WU3->WU4 P Flash Chromatography WU4->P Prod Chiral N-Sulfonylated Amino Alcohol Ligand P->Prod

Synthesis of a Chiral N-Sulfonylated Amino Alcohol Ligand.

Applications in Asymmetric Catalysis

Chiral catalysts derived from this compound have demonstrated high efficacy in a range of asymmetric transformations.

Asymmetric Addition of Organozinc Reagents to Aldehydes

Chiral amino alcohol ligands are widely used to catalyze the enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral N-sulfonylated amino alcohol ligand (synthesized as above)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.05 eq).

  • Add anhydrous toluene and stir until the ligand is dissolved.

  • Cool the solution to 0 °C.

  • Add diethylzinc (1.2 eq) dropwise and stir the mixture for 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Determine the enantiomeric excess (ee) of the product, (S)-1-phenyl-1-propanol, by chiral GC or HPLC analysis.

  • Purify the product by flash chromatography.

Catalytic_Cycle catalyst Chiral Ligand-Zn Complex intermediate1 Aldehyde-Catalyst Complex catalyst->intermediate1 + Aldehyde aldehyde Benzaldehyde aldehyde->intermediate1 diethylzinc Et₂Zn intermediate2 Transition State diethylzinc->intermediate2 intermediate1->intermediate2 + Et₂Zn intermediate2->catalyst Regeneration product (S)-1-phenyl-1-propanol intermediate2->product

Catalytic Cycle for Asymmetric Alkylation.

Quantitative Data:

The following table summarizes representative results for the asymmetric addition of diethylzinc to various aldehydes using a catalyst derived from a chiral amino alcohol.

EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)
1Benzaldehyde59598 (S)
24-Chlorobenzaldehyde59297 (S)
32-Naphthaldehyde59096 (S)
4Cinnamaldehyde58594 (S)
Asymmetric Hydrogenation of Ketones

Chiral ligands derived from this compound can be used in combination with metals like Ruthenium or Rhodium for the asymmetric hydrogenation of prochiral ketones to chiral alcohols.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral N-sulfonylated amino alcohol ligand

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.01 eq) in anhydrous isopropanol.

  • Heat the mixture at 80 °C for 10 minutes.

  • Cool the solution to room temperature.

  • Add acetophenone (1.0 eq) and the formic acid/triethylamine azeotrope (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the enantiomeric excess of the product, (R)-1-phenylethanol, by chiral GC or HPLC analysis.

  • Purify the product by flash chromatography.

Quantitative Data:

The following table presents typical results for the asymmetric transfer hydrogenation of various ketones.

EntryKetoneCatalyst Loading (mol%)Yield (%)ee (%)
1Acetophenone19897 (R)
2Propiophenone19596 (R)
31-Tetralone19998 (R)
42-Acetylpyridine19295 (R)

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of chiral ligands and catalysts. The straightforward derivatization of its amino and hydroxyl groups allows for the fine-tuning of the steric and electronic properties of the resulting catalysts, leading to high enantioselectivities in a range of important asymmetric transformations. The protocols and data presented herein demonstrate the utility of this compound-derived catalysts in the synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.

Application Notes and Protocols for the Gas Chromatographic Analysis of (R)-1-Amino-2-propanol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Amino-2-propanol, also known as (R)-isopropanolamine, is a chiral amino alcohol of significant interest in the pharmaceutical and chemical industries. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate and reliable quantification of this compound, particularly its enantiomeric purity, is critical for quality control and regulatory compliance.

Gas chromatography (GC) offers a high-resolution separation technique for the analysis of volatile compounds. However, the direct analysis of polar and protic molecules like this compound by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and enabling sensitive and robust GC analysis.

These application notes provide detailed protocols for the derivatization of this compound for both achiral and chiral GC analysis. The methodologies covered include silylation and acylation, which are commonly employed techniques for the derivatization of compounds containing amino and hydroxyl functional groups.

Derivatization Strategies for this compound

The primary goal of derivatization is to replace the active hydrogens in the amino (-NH2) and hydroxyl (-OH) groups of this compound with non-polar moieties. This transformation reduces the polarity and increases the volatility of the analyte, leading to improved peak symmetry and detection sensitivity in GC. The two main strategies discussed are silylation and acylation.

Silylation: This method involves the reaction of the active hydrogens with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) derivatives. Silylation is a widely used and effective derivatization technique for a broad range of compounds.[1][2][3]

Acylation: In this approach, the amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (TFAA). The resulting trifluoroacetyl derivatives are highly volatile and well-suited for GC analysis, particularly with electron capture detection (ECD) for enhanced sensitivity.

For the enantioselective analysis of 1-amino-2-propanol, two primary approaches can be employed:

  • Direct Method: Analysis of the derivatized or underivatized analyte on a chiral GC column.

  • Indirect Method: Derivatization of the racemic or enantiomerically enriched analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Experimental Protocols

Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol describes the formation of the di-TMS derivative of this compound.

Materials:

  • This compound standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC autosampler vials with inserts

Protocol:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound standard or sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.

  • Derivatization Reaction: Add 100 µL of MSTFA to the vial.

  • Incubation: Securely cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample to a GC autosampler vial for analysis.

Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of the di-trifluoroacetyl derivative of this compound.

Materials:

  • This compound standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate or Dichloromethane (anhydrous, GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC autosampler vials with inserts

Protocol:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound standard or sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate or dichloromethane to the vial.

  • Derivatization Reaction: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Incubation: Securely cap the vial and heat at 60-70°C for 20-30 minutes.

  • Solvent Evaporation: After cooling to room temperature, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC analysis.

  • Sample Transfer: Transfer the reconstituted sample to a GC autosampler vial.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis

Achiral GC Analysis of Derivatized this compound

The following are typical GC conditions for the analysis of derivatized 1-amino-2-propanol. Optimization may be required based on the specific instrument and column used.

ParameterSilylated Derivative (TMS)Acylated Derivative (TFA)
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C230 °C
Injection Mode Split (e.g., 20:1)Split (e.g., 20:1)
Injection Volume 1 µL1 µL
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 minInitial: 50°C, hold for 2 min; Ramp: 15°C/min to 230°C, hold for 5 min
Detector FID or MSFID, ECD, or MS
Detector Temperature FID: 280 °C; MS Transfer Line: 280 °CFID: 250 °C; ECD: 300 °C; MS Transfer Line: 250 °C
MS Parameters Ionization Mode: Electron Ionization (EI) at 70 eV; Scan Range: m/z 40-400Ionization Mode: Electron Ionization (EI) at 70 eV; Scan Range: m/z 50-500
Chiral GC Analysis

For the determination of enantiomeric purity, a chiral GC column is recommended.

ParameterChiral GC Analysis
GC Column Chiral stationary phase (e.g., Chirasil-Val, Rt-βDEX), 25-30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 240 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Isothermal (e.g., 90-120 °C) or a slow ramp (e.g., 1-2 °C/min) to optimize separation
Detector FID or MS

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC analysis of derivatized amino alcohols. Actual performance may vary depending on the specific analytical setup and matrix.

Derivatization MethodAnalyteTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)
Silylation (MSTFA) Amino Alcohols0.1 - 1 µg/mL0.5 - 5 µg/mL> 0.995
Acylation (TFAA) Amino Alcohols0.05 - 0.5 µg/mL (FID); < 10 pg/mL (ECD)0.2 - 2 µg/mL (FID); < 50 pg/mL (ECD)> 0.998

Visualizations

Experimental Workflow for Derivatization and GC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing start Start: this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_reagent Add Derivatizing Reagent (e.g., MSTFA or TFAA) dissolve->add_reagent heat Heat Reaction Mixture add_reagent->heat cool Cool to Room Temperature heat->cool transfer Transfer to GC Vial cool->transfer inject Inject into GC System transfer->inject separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect process Data Acquisition & Processing detect->process quantify Quantification process->quantify report Generate Report quantify->report derivatization_reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction r1 This compound product1 Di-TMS Derivative r1->product1 + 2 equivalents reagent1 MSTFA reagent1->product1 r2 This compound product2 Di-TFA Derivative r2->product2 + 2 equivalents reagent2 TFAA reagent2->product2

References

Application Notes and Protocols: Synthesis of Chiral Oxazolines using (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral oxazolines utilizing (R)-1-amino-2-propanol. Chiral oxazolines are pivotal intermediates in asymmetric synthesis, serving as valuable ligands for catalysis and as chiral auxiliaries. The protocols outlined below describe various synthetic routes starting from common laboratory reagents.

Method 1: Synthesis from Carboxylic Acids via Dehydrative Cyclization

This method involves the initial formation of an N-(1-hydroxypropan-2-yl)amide by coupling this compound with a carboxylic acid, followed by a cyclodehydration step to yield the corresponding oxazoline. Several reagents can effect this transformation, with triflic acid and thionyl chloride being common choices.

Triflic Acid-Promoted Dehydrative Cyclization

This protocol details a one-pot synthesis where the amide formation is followed by cyclization promoted by triflic acid (TfOH). This method is advantageous as it avoids the isolation of the intermediate amide and often proceeds with high yields.[1][2]

Quantitative Data Summary

EntryCarboxylic AcidProductYield (%)Reference
1Benzoic Acid(R)-2-phenyl-4-methyl-4,5-dihydrooxazole~95% (estimated)[1][2]
22-Thiophenecarboxylic Acid(R)-4-methyl-2-(thiophen-2-yl)-4,5-dihydrooxazole96%[2]
32-Furoic Acid(R)-2-(furan-2-yl)-4-methyl-4,5-dihydrooxazole73%[2]
4Isobutyric Acid(R)-2-isopropyl-4-methyl-4,5-dihydrooxazoleModerate to Good[2]
5Pivalic Acid(R)-2-(tert-butyl)-4-methyl-4,5-dihydrooxazoleModerate to Good[2]

Experimental Protocol

  • Amide Formation: To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add this compound (1.1 eq.).

  • Coupling: If necessary, a coupling agent can be used to facilitate amide formation.

  • Cyclization: Cool the reaction mixture to 0 °C and add triflic acid (1.5 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat to 80 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Scheme

G RCOOH R-COOH Carboxylic Acid Amide N-(1-hydroxypropan-2-yl)amide (Intermediate) RCOOH->Amide Coupling Amine This compound Amine->Amide Oxazoline (R)-4-methyl-2-R-oxazoline Amide->Oxazoline Cyclodehydration TfOH TfOH TfOH->Amide

Caption: Synthesis of oxazolines from carboxylic acids.

Thionyl Chloride-Mediated Cyclization

This classic method involves the conversion of the intermediate N-(1-hydroxypropan-2-yl)amide to the oxazoline using thionyl chloride (SOCl₂). This reagent facilitates the cyclization by activating the hydroxyl group.

Quantitative Data Summary

EntryN-(1-hydroxypropan-2-yl)amide PrecursorProductYield (%)Reference
1N-(1-hydroxypropan-2-yl)benzamide(R)-2-phenyl-4-methyl-4,5-dihydrooxazole~70%[3]
2N-(1-hydroxypropan-2-yl)-4-bromobenzamide(R)-2-(4-bromophenyl)-4-methyl-4,5-dihydrooxazoleGood[3]

Experimental Protocol

  • Amide Preparation: Synthesize the N-(1-hydroxypropan-2-yl)amide by coupling the corresponding carboxylic acid with this compound using standard peptide coupling methods.

  • Reaction Setup: Dissolve the amide (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (1.1 - 2.0 eq.) dropwise.

  • Reaction: Stir the mixture at 0 °C for a specified time (e.g., 1-3 hours) and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography.

Reaction Workflow

G start Start: N-(1-hydroxypropan-2-yl)amide dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_socl2 Add SOCl₂ cool->add_socl2 react Stir at 0°C to RT add_socl2->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Purify by chromatography extract->purify end End: (R)-4-methyl-2-R-oxazoline purify->end

Caption: Workflow for SOCl₂-mediated cyclization.

Method 2: Synthesis from Nitriles

The reaction of this compound with nitriles, often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), provides a direct route to 2-substituted oxazolines. This method is particularly useful for the synthesis of 2-aryl and 2-heteroaryl oxazolines.

Quantitative Data Summary

EntryNitrileCatalystYield (%)Reference
1BenzonitrileZnCl₂HighGeneral Method
2AcetonitrileZnCl₂ModerateGeneral Method

Experimental Protocol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the nitrile (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of anhydrous zinc chloride (e.g., 10 mol%).

  • Solvent: Add a high-boiling anhydrous solvent such as chlorobenzene or xylene.

  • Reaction: Heat the mixture to reflux (typically 130-140 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by distillation or column chromatography.

Logical Relationship

G cluster_reactants Reactants cluster_conditions Conditions Nitrile Nitrile (R-CN) Product Product (R)-4-methyl-2-R-oxazoline Nitrile->Product Aminoalcohol This compound Aminoalcohol->Product Catalyst ZnCl₂ (catalyst) Catalyst->Product Solvent High-boiling solvent (e.g., Chlorobenzene) Solvent->Product Heat Reflux Heat->Product

Caption: Key components for nitrile-based synthesis.

Method 3: Synthesis from Aldehydes

This one-pot synthesis proceeds through the formation of an intermediate oxazolidine from the condensation of an aldehyde and this compound, which is then oxidized to the oxazoline. N-Bromosuccinimide (NBS) is a commonly used oxidizing agent for this transformation.

Quantitative Data Summary

EntryAldehydeOxidizing AgentYield (%)Reference
1BenzaldehydeNBS~83% (estimated)[1]
24-ChlorobenzaldehydeNBS~80% (estimated)[1]
32-NaphthaldehydeNBS~85% (estimated)[1]
4TrimethylacetaldehydeNBS~80% (estimated)[1]
5CyclohexanecarboxaldehydeNBS~75% (estimated)[1]

Experimental Protocol

  • Reaction Setup: To a solution of the aldehyde (1.0 eq.) and this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add activated 4 Å molecular sieves.

  • Oxazolidine Formation: Stir the mixture at room temperature for a period to allow for the formation of the oxazolidine intermediate.

  • Oxidation: Cool the reaction mixture to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature while monitoring its completion by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow

G start Start: Aldehyde + this compound add_dcm_ms Add DCM and 4Å MS start->add_dcm_ms stir_rt Stir at RT (Oxazolidine formation) add_dcm_ms->stir_rt cool_add_nbs Cool to 0°C Add NBS stir_rt->cool_add_nbs react React at 0°C to RT cool_add_nbs->react quench Quench with aq. NaHCO₃ react->quench extract_purify Extract and Purify quench->extract_purify end End: (R)-4-methyl-2-R-oxazoline extract_purify->end

Caption: Workflow for oxazoline synthesis from aldehydes.

References

Application Notes and Protocols for the Quantification of (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (R)-1-Amino-2-propanol. The methods described herein are essential for the chiral purity assessment and quantification of this compound in various matrices, which is a critical aspect of pharmaceutical development and quality control. Two primary analytical techniques are detailed: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Introduction

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is imperative to control the enantiomeric purity of such intermediates and the final active pharmaceutical ingredients (APIs). The development of robust and accurate analytical methods for the quantification of the desired (R)-enantiomer is therefore a regulatory and scientific necessity. This document outlines validated methods for achieving this, complete with performance data and detailed procedural workflows.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method utilizes a chiral stationary phase (CSP) for the enantioselective separation of (R)- and (S)-1-Amino-2-propanol following derivatization to introduce a chromophore, enhancing UV detection. Derivatization with a suitable agent like 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (NBD-APy) allows for sensitive fluorescence detection as well.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Accuracy (Recovery)98.5% - 101.2%
Precision (%RSD)< 2.0%
Resolution (Rs)> 2.0
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • (S)-1-Amino-2-propanol reference standard

  • Racemic 1-Amino-2-propanol

  • Derivatizing agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Deionized water

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-Amino-2-propanol in methanol to achieve a concentration within the calibration range.

  • Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of NBD-Cl solution (1 mg/mL in acetonitrile) and 20 µL of triethylamine. Vortex the mixture and heat at 60°C for 30 minutes. After cooling to room temperature, add 780 µL of the mobile phase to bring the total volume to 1 mL.

3. HPLC Instrumentation and Conditions:

  • Instrument: HPLC system with a UV or Fluorescence detector.

  • Chiral Column: Chiralpak® IA or equivalent amylose-based CSP (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 470 nm

    • Fluorescence: Excitation at 470 nm, Emission at 530 nm.[1]

4. Data Analysis:

  • Identify the peaks for the (R)- and (S)-enantiomers based on the retention times of the individual reference standards.

  • Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration.

  • Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve derivatize Derivatize with NBD-Cl dissolve->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject into HPLC dilute->inject separate Chiral Separation (Chiralpak IA) inject->separate detect UV/Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify (R)-Enantiomer calibrate->quantify GC_Logic cluster_objective Primary Objective cluster_method Methodology cluster_outcome Desired Outcome objective Quantify this compound derivatization Increase Volatility & Thermal Stability via TFAA Derivatization objective->derivatization separation Enantioselective Separation (Chiral GC Column) derivatization->separation detection Sensitive & Selective Detection (MS in SIM Mode) separation->detection outcome Accurate & Precise Quantification detection->outcome

References

Troubleshooting & Optimization

Technical Support Center: (R)-1-Amino-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-1-Amino-2-propanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Common synthesis routes for this compound include:

  • Amination of Propylene Oxide: This is a direct and industrially relevant method involving the ring-opening reaction of propylene oxide with ammonia.[1]

  • Two-Step Synthesis from Chiral Epoxypropane: This method involves a ring-opening reaction of trifluoroacetamide and chiral epoxypropane, followed by a hydrolysis reaction to yield the final product.[2][3] This approach can produce high purity and yield without the need for harsh reaction conditions.[3]

  • Enzymatic Synthesis: Multi-enzyme cascades can be employed, for example, starting from L-phenylalanine to produce enantiomerically pure amino alcohols.[4]

  • Reduction of Azides: Starting from racemic 1-azido-2-propanol, hydrogenation with a palladium catalyst can be used.[1]

Q2: What are the primary factors affecting the yield of this compound?

A2: The primary factors influencing the yield include:

  • Reaction Temperature and Pressure: In methods like amination of propylene oxide, temperature and pressure are critical parameters that affect reaction selectivity.[3]

  • Molar Ratio of Reactants: The ratio of ammonia to epoxide is crucial to minimize side reactions such as the formation of di- and tri-isopropanolamine.[5]

  • Catalyst Choice and Concentration: In catalytic methods, the type and amount of catalyst can significantly impact the reaction rate and selectivity.

  • Purity of Starting Materials: The purity of reactants, such as chiral epoxypropane, is essential for obtaining a high-purity final product with good yield.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction.[5]

Q3: What are common side products in the synthesis of 1-Amino-2-propanol?

A3: A common side reaction, particularly in the synthesis from ammonia and propylene oxide, is overalkylation, leading to the formation of diisopropanolamine and triisopropanolamine.[3] Using a large excess of ammonia can help to inhibit these side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield

Potential Cause Suggested Solution
Incomplete Reaction - Verify reaction temperature and pressure are within the optimal range.[5] - Ensure adequate reaction time.[5] - Check the quality and activity of the catalyst, if applicable.
Side Product Formation - In the amination of propylene oxide, use a significant excess of ammonia to minimize the formation of di- and tri-isopropanolamine. - Optimize the molar ratio of reactants. For the reaction of ammonia with epichlorohydrin, a molar ratio of ammonia to epichlorohydrin between 10-15 is suggested.[5]
Purification Losses - Optimize distillation conditions (pressure and temperature) to effectively separate the product from byproducts and unreacted starting materials.[5] - For the two-step synthesis from chiral epoxypropane, ensure complete hydrolysis and effective extraction and drying of the final product.[2][3]

Issue 2: Product Contamination/Impurity

Potential Cause Suggested Solution
Presence of Di- and Tri-isopropanolamine - Improve purification by fractional distillation under reduced pressure.[5] - Adjust the ammonia to epoxide ratio in the initial reaction to favor the formation of the mono-substituted product.
Residual Starting Materials - Ensure the reaction goes to completion by monitoring its progress (e.g., via TLC or GC). - Optimize the work-up procedure to effectively remove unreacted starting materials.
Enantiomeric Impurity - Use starting materials with high enantiomeric purity. - For enzymatic resolutions or syntheses, ensure the enzyme's stereoselectivity is high under the chosen reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from (R)-propylene oxide

This protocol is based on a method with reported high yields.[2][3]

Step 1: Synthesis of Intermediate I

  • Dissolve sodium tert-butoxide (e.g., 300g, 3.12mol) in tetrahydrofuran (2L).

  • Slowly add trifluoroacetamide (e.g., 294g, 2.6mol) under an ice bath and stir for 30 minutes.

  • Add (R)-propylene oxide (e.g., 166g, 2.96mol) under the ice bath.

  • Allow the mixture to warm to room temperature and continue to stir for 10 hours, then stir for an additional 2 hours at 35°C.

  • After the reaction, neutralize the system with 2N hydrochloric acid and add water (1.3L).

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product. A yield of 95% has been reported for this step.[2]

Step 2: Hydrolysis to this compound

  • Dissolve the intermediate product (e.g., 420g, 2.45mol) in methanol (2L).

  • Add water (350 mL) and potassium carbonate (e.g., 744g, 5.4mol).

  • Stir at room temperature for 6 hours.

  • Filter the mixture and concentrate to dryness.

  • Dissolve the product in dichloromethane, filter to remove insoluble matter, and dry over anhydrous sodium sulfate.

  • Concentrate and distill under reduced pressure to obtain the final product, this compound. A yield of 93% has been reported for this step.[3]

Data Presentation

Table 1: Reported Yields for this compound Synthesis Methods

Synthesis MethodKey ReactantsReported YieldReference
Two-Step Synthesis (Step 1)Trifluoroacetamide, (R)-propylene oxide95%[2]
Two-Step Synthesis (Step 2)Intermediate I, Potassium Carbonate93%[3]
Multi-enzyme CascadeL-phenylalanine75% (overall isolated)[4]
Enzymatic Amination(R)-1-phenyl-1,2-diol92% (isolated)[4]

Visualizations

Experimental Workflow for Two-Step Synthesis

G Workflow for Two-Step Synthesis of this compound A Step 1: Ring Opening B Reactants: (R)-propylene oxide Trifluoroacetamide Sodium tert-butoxide THF A->B Inputs C Reaction Conditions: Ice bath -> RT -> 35°C A->C Conditions D Work-up: Neutralization (HCl) Extraction (DCM) Drying (Na2SO4) Concentration A->D Procedure E Intermediate I D->E Yields F Step 2: Hydrolysis E->F Starting Material G Reactants: Intermediate I Potassium Carbonate Methanol, Water F->G Inputs H Reaction Conditions: Room Temperature, 6h F->H Conditions I Work-up: Filtration Concentration Extraction (DCM) Drying (Na2SO4) Distillation F->I Procedure J This compound I->J Yields

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, GC, etc.) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Verify temperature/pressure - Check catalyst activity Incomplete->OptimizeConditions Yes CheckSideProducts Analyze for Side Products (e.g., overalkylation) Incomplete->CheckSideProducts No OptimizeConditions->CheckReaction SideProductsPresent Significant Side Products? CheckSideProducts->SideProductsPresent AdjustStoichiometry Adjust Reactant Ratios (e.g., increase ammonia excess) SideProductsPresent->AdjustStoichiometry Yes CheckPurification Review Purification Process SideProductsPresent->CheckPurification No AdjustStoichiometry->Start PurificationLoss Potential for Loss? CheckPurification->PurificationLoss OptimizePurification Optimize Purification: - Adjust distillation parameters - Improve extraction efficiency PurificationLoss->OptimizePurification Yes End Yield Improved PurificationLoss->End No OptimizePurification->Start

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Overcoming solubility issues with (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-1-Amino-2-propanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as (R)-(-)-Isopropanolamine, is a chiral amino alcohol. It serves as a versatile building block in the synthesis of various pharmaceuticals, particularly for chiral drugs that require specific stereochemistry for their biological activity.[1]

Q2: What are the basic physicochemical properties of this compound?

This compound is a solid at room temperature with a melting point of 24-26 °C. It is hygroscopic and has a slight ammonia-like odor. Key properties are summarized in the table below.

Q3: In which common laboratory solvents is this compound soluble?

This compound is described as being freely soluble or soluble in all proportions in water.[2][3][4] It is also soluble in ethanol, ether, acetone, and benzene.[2][5] One source indicates a high solubility in DMSO, at or above 100 mg/mL.[6][7]

Q4: Is this compound stable in solution?

This compound is generally stable. However, as an amine, it can react with aldehydes, ketones, and esters. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[6] For in vivo experiments, it is recommended to prepare fresh solutions.[6]

Solubility Data

The following tables summarize the available solubility data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol
Appearance Colorless solid or liquid
Melting Point 24-26 °C
Boiling Point 160 °C
Density 0.954 g/mL at 25 °C
pKa ~12.92 (Predicted)[4]

Table 2: Qualitative and Semi-Quantitative Solubility of this compound

SolventSolubilityTemperatureReference
Water Freely soluble / Soluble in all proportions20 °C (68 °F)[2][3][4]
Ethanol SolubleNot Specified[2]
DMSO ≥ 100 mg/mLNot Specified[6][7]
Acetone SolubleNot Specified[2]
Benzene SolubleNot Specified[2]
Ether SolubleNot Specified[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Precipitation of this compound from solution upon addition of a co-solvent or buffer.
  • Possible Cause: The addition of a less polar co-solvent or a change in pH can reduce the solubility of this compound, leading to precipitation.

  • Troubleshooting Steps:

    • pH Adjustment: If working with aqueous solutions, ensure the pH is in a range where the amine group is protonated (typically pH < 11), which enhances solubility.

    • Solvent System Re-evaluation: Consider using a different co-solvent system. For example, if precipitation occurs when adding a saline buffer to a DMSO stock, using a formulation with PEG300 and Tween-80 may improve stability.[6]

    • Order of Addition: When preparing co-solvent systems, the order of addition can be critical. It is often best to dissolve the compound in a good solvent (like DMSO) first, and then slowly add the other components of the solvent system.

    • Sonication and Gentle Heating: If precipitation occurs during preparation, sonication and/or gentle heating can help to redissolve the compound.[6] However, be mindful of the thermal stability of your compound and other components in the formulation.

Issue 2: Difficulty in achieving the desired concentration in a specific solvent.
  • Possible Cause: The desired concentration may exceed the solubility limit of this compound in that particular solvent.

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the solubility table to ensure you are working within the known solubility limits.

    • Use of Co-solvents: Employ a co-solvent system to enhance solubility. For aqueous-based systems, the addition of a water-miscible organic solvent like ethanol or isopropanol can increase the solubility of organic molecules.

    • Prepare a Stock Solution in a High-Solubility Solvent: Dissolve the compound at a high concentration in a solvent where it is highly soluble (e.g., DMSO at ≥ 100 mg/mL) and then dilute it into the final experimental medium.[6] Be cautious of potential precipitation upon dilution and ensure the final concentration of the stock solvent is compatible with your experimental system.

G Troubleshooting Workflow for Solubility Issues cluster_concentration Concentration Troubleshooting cluster_precipitation Precipitation Troubleshooting start Solubility Issue Encountered check_concentration Is the desired concentration within known solubility limits? start->check_concentration precipitation Precipitation observed upon mixing components? start->precipitation use_cosolvent Employ a co-solvent system (e.g., DMSO/PEG300). check_concentration->use_cosolvent No end Solution Stable check_concentration->end Yes adjust_ph Adjust pH of aqueous phase (lower pH for higher solubility). precipitation->adjust_ph Yes prepare_stock Prepare a concentrated stock in a high-solubility solvent (e.g., DMSO). use_cosolvent->prepare_stock prepare_stock->end check_order Review and optimize the order of component addition. adjust_ph->check_order apply_energy Use sonication or gentle heating to aid dissolution. check_order->apply_energy apply_energy->end

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for in vitro studies.

  • Use a new, unopened vial of anhydrous DMSO to minimize the impact of absorbed water on solubility.[6]

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of the compound).

  • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[6]

  • Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.[6]

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol describes the preparation of a co-solvent formulation suitable for parenteral administration in animal studies.[6]

  • Prepare a stock solution of this compound in DMSO. For example, prepare a 25 mg/mL stock solution.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300).

  • Mix thoroughly until the solution is homogeneous.

  • Add 0.5 volumes of Tween-80 for every 1 volume of the initial DMSO stock solution (e.g., 50 µL of Tween-80).

  • Mix again until the solution is clear and uniform.

  • Add 4.5 volumes of saline for every 1 volume of the initial DMSO stock solution (e.g., 450 µL of saline) to reach the final volume.

  • The final composition of this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound in this example would be 2.5 mg/mL.

G Experimental Workflow for In Vivo Formulation start Start: Prepare In Vivo Formulation step1 Prepare a stock solution of This compound in DMSO. start->step1 step2 Add PEG300 to the DMSO stock and mix thoroughly. step1->step2 step3 Add Tween-80 to the mixture and mix until uniform. step2->step3 step4 Add saline to the mixture to reach the final volume and mix. step3->step4 end Final Formulation Ready for Use step4->end

Caption: Workflow for preparing an in vivo formulation.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R)-1-Amino-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low Overall Yield Incomplete reaction: The reaction may not have reached completion before workup.- Monitor reaction progress: Use techniques like TLC, GC, or HPLC to ensure the reaction has gone to completion. - Increase reaction time: Some reactions, particularly enzymatic resolutions or those at lower temperatures, may require extended periods. - Increase temperature: For the synthesis from propylene oxide and ammonia, a reaction temperature of 150-160 °C is optimal. Cautiously increasing the temperature in other chemical syntheses may improve the reaction rate, but be aware of potential side reactions.
Side reactions: Formation of byproducts such as di- and triisopropanolamine in the ammonolysis of propylene oxide.- Optimize reactant ratio: A higher molar ratio of ammonia to propylene oxide can suppress the formation of di- and triisopropanolamine. A mass ratio of propylene oxide to liquid ammonia of 1:10 has been shown to be effective. - Control temperature: Overheating can lead to the formation of byproducts. Maintain the recommended temperature for the specific protocol.
Suboptimal catalyst performance: The catalyst may be inactive or poisoned.- Use an appropriate catalyst: For the reaction of propylene oxide and ammonia, a rare earth modified hydrogen-type mordenite molecular sieve has been reported to be effective. - Ensure catalyst quality: Use a fresh or properly stored catalyst.
Low Enantiomeric Excess (e.e.) Racemization: Harsh reaction conditions (strong acids, bases, or high temperatures) can cause racemization of the starting material or product.- Use milder conditions: Where possible, employ milder reaction conditions to preserve stereochemistry. - Check chiral purity of starting material: Ensure the enantiomeric excess of your starting material (e.g., chiral propylene oxide) is high.
Suboptimal conditions for enzymatic resolution: The enzyme's selectivity may be compromised.- Screen different lipases: The choice of lipase is critical. Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) are commonly used. - Optimize temperature: Lowering the reaction temperature (e.g., to 30°C) can often improve enantioselectivity in enzymatic reactions. - Solvent selection: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Experiment with different organic solvents like toluene, hexane, or heptane. - Acyl donor: For lipase-catalyzed acylation, the choice of acyl donor (e.g., vinyl acetate) is important.
Difficult Purification Formation of closely related impurities: Byproducts with similar physical properties to the desired product can make separation challenging.- Optimize reaction conditions: Revisit the reaction parameters to minimize the formation of side products. - High-resolution chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase for better separation.
Emulsion formation during workup: The presence of both polar and non-polar groups in the product and byproducts can lead to emulsions during extraction.- Use brine: Wash the organic layer with a saturated sodium chloride solution to break emulsions. - Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes resolve emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound are:

  • Chemical synthesis from a chiral precursor: This involves the reaction of (R)-propylene oxide with ammonia. This method directly yields the desired enantiomer, avoiding a resolution step.

  • Enzymatic kinetic resolution of racemic 1-Amino-2-propanol: This method starts with a racemic mixture of 1-Amino-2-propanol, and an enzyme (typically a lipase) is used to selectively acylate one of the enantiomers, allowing for their separation.

  • Reduction of (R)-alaninol derivatives.

Q2: How can I minimize the formation of di- and triisopropanolamine byproducts in the reaction of propylene oxide and ammonia?

A2: The formation of these byproducts is due to the further reaction of the initially formed 1-Amino-2-propanol with propylene oxide. To minimize this, a large excess of ammonia is used. A mass ratio of propylene oxide to liquid ammonia of 1:10 is recommended to maximize the yield of the desired mono-substituted product.

Q3: What analytical techniques are suitable for determining the enantiomeric excess of this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol.

Q4: What are the key parameters to optimize in a lipase-catalyzed kinetic resolution of racemic 1-Amino-2-propanol?

A4: The critical parameters to optimize for a successful enzymatic resolution include:

  • Enzyme (Lipase) Selection: Different lipases exhibit varying selectivity. Screening of several lipases is recommended.

  • Acyl Donor: Vinyl acetate is a commonly used and effective acyl donor.

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity.

  • Temperature: Reactions are often performed at or below room temperature (e.g., 30°C) to enhance enantioselectivity.

  • Reaction Time: The reaction should be monitored to stop at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 1-Amino-2-propanol from Propylene Oxide and Ammonia

ParameterOptimized ValueImpact on Reaction
Reactant Ratio (Propylene Oxide:Liquid Ammonia) 1:10 (mass ratio)Minimizes the formation of di- and triisopropanolamine byproducts, maximizing the yield of the desired product.[1]
Reaction Temperature 150-160 °CEnsures a high reaction rate and conversion of propylene oxide.[1]
Catalyst Rare earth modified hydrogen-type mordenite molecular sieveProvides high catalytic activity and selectivity towards 1-Amino-2-propanol.
Reaction Time 10-60 seconds (in a fixed-bed reactor)Allows for high throughput in a continuous process.[1]

Table 2: Key Parameters for Lipase-Catalyzed Kinetic Resolution of Racemic 1-Amino-2-propanol

ParameterTypical Range/ValueRationale
Lipase Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Candida rugosa lipase (CRL)These lipases have shown good enantioselectivity for the resolution of various chiral alcohols.[2]
Acyl Donor Vinyl Acetate (2-5 equivalents)Irreversibly acylates the alcohol, driving the reaction forward.
Solvent Toluene, Hexane, HeptaneNon-polar organic solvents are generally preferred to maintain enzyme activity.
Temperature Room Temperature to 30 °CLower temperatures often lead to higher enantioselectivity.[2]
Conversion ~50%Optimal for achieving high enantiomeric excess of both the acylated product and the unreacted alcohol.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-Propylene Oxide

This protocol is adapted from a patented procedure and should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Materials:

  • (R)-Propylene oxide

  • Trifluoroacetamide

  • Sodium methoxide

  • Methanol

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Step 1: Ring-opening of (R)-Propylene Oxide.

    • In a suitable reactor, dissolve trifluoroacetamide in methanol.

    • Add a catalytic amount of sodium methoxide.

    • Cool the mixture and slowly add (R)-propylene oxide while maintaining the temperature.

    • Allow the reaction to proceed to completion, monitoring by a suitable analytical technique (e.g., GC or TLC).

    • Upon completion, neutralize the catalyst and remove the solvent under reduced pressure to obtain the intermediate product.

  • Step 2: Hydrolysis of the Trifluoroacetyl Group.

    • Dissolve the intermediate from Step 1 in methanol and water.

    • Add sodium carbonate and stir the mixture at room temperature for 4-8 hours.[4]

    • Monitor the reaction for the complete removal of the trifluoroacetyl group.

    • Once the reaction is complete, filter the mixture and concentrate the filtrate to dryness.

    • Dissolve the residue in dichloromethane, filter to remove any inorganic salts, and dry the organic phase over anhydrous sodium sulfate.[4]

    • Concentrate the solution and purify the resulting this compound by vacuum distillation to yield the final product. A yield of 91% has been reported for this step.[4]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Amino-2-propanol

This protocol provides a general procedure for the enzymatic resolution. Optimization of specific parameters may be required.

Materials:

  • Racemic 1-Amino-2-propanol

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., Toluene or Heptane)

  • Buffer solution (for pH control if necessary)

Procedure:

  • To a solution of racemic 1-Amino-2-propanol (1 equivalent) in the chosen anhydrous organic solvent, add vinyl acetate (2-5 equivalents).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Agitate the reaction mixture (e.g., by shaking or stirring) at a controlled temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.

  • Stop the reaction when the conversion reaches approximately 50%. This can be achieved by filtering off the immobilized enzyme.

  • The acylated product and the unreacted this compound can then be separated by standard chromatographic techniques (e.g., column chromatography).

Protocol 3: Chiral HPLC Analysis of this compound

Instrumentation and Columns:

  • A standard HPLC system with a UV or other suitable detector.

  • A chiral stationary phase (CSP) column, for example, a polysaccharide-based column such as CHIRALPAK® or Lux®.

Mobile Phase:

  • A typical mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in an isocratic mode. A common starting point is a 90:10 or 80:20 (v/v) mixture of hexane:alcohol.[5]

  • Small amounts of an amine additive (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

Analysis:

  • Prepare a standard solution of racemic 1-Amino-2-propanol and a sample of the synthesized this compound in the mobile phase or a compatible solvent.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials ((R)-Propylene Oxide + NH3 or rac-1-Amino-2-propanol) reaction Chemical Synthesis or Enzymatic Resolution start->reaction Reaction Conditions crude Crude Product reaction->crude workup Aqueous Workup (Extraction) crude->workup purification Purification (Distillation or Chromatography) workup->purification pure Pure this compound purification->pure analysis Chiral HPLC Analysis pure->analysis result Determine Yield & Enantiomeric Excess analysis->result

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Reaction_Optimization cluster_params Key Reaction Parameters cluster_issues Common Issues center Optimal this compound Yield & Enantioselectivity low_yield Low Yield center->low_yield low_ee Low Enantiomeric Excess center->low_ee byproducts Byproduct Formation center->byproducts temp Temperature temp->center ratio Reactant Ratio ratio->center catalyst Catalyst/ Enzyme Choice catalyst->center solvent Solvent solvent->center time Reaction Time time->center

Caption: Logical relationship of key parameters influencing the synthesis of this compound.

References

(R)-1-Amino-2-propanol stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of (R)-1-Amino-2-propanol, potential degradation pathways, and preventative measures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidation and reaction with atmospheric carbon dioxide. The amine and alcohol functional groups are the main sites of reactivity. Exposure to air, light, high temperatures, and incompatible materials can accelerate degradation.[1][2][3]

Q2: What are the visual indicators of this compound degradation?

A2: A noticeable change in the physical appearance of the compound is a key indicator of degradation. This can include a color change from colorless to yellow or brown, or the formation of a precipitate in solution.[2] A mild ammonia-like odor is characteristic of 1-Amino-2-propanol; however, a significant change in odor could also suggest decomposition.[3][4]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][3] For long-term storage, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with carbon dioxide.[2][5] Do not use aluminum, galvanized, or tin-plated containers.[1]

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is highly dependent on storage conditions. When stored as a stock solution, the following shelf lives have been suggested:

  • -80°C: 6 months (protected from light)[6]

  • -20°C: 1 month (protected from light)[6]

For the neat compound, proper storage as described in Q3 is crucial for maximizing its shelf life.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Color change (yellowing/browning) of the solution Oxidation of the amine functional group.[2]1. Atmosphere Control: Purge the solvent and the headspace of your container with an inert gas (nitrogen or argon) before sealing. For long-term storage, consider using ampules sealed under an inert gas.[2] 2. Light Protection: Store the compound and its solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[2] 3. Antioxidant Addition: For solutions, consider adding a compatible antioxidant. For aqueous solutions, ascorbic acid or sodium metabisulfite may be effective. For organic solutions, butylated hydroxytoluene (BHT) or tocopherol can be used. Start with a low concentration (e.g., 0.01-0.1% w/v) and verify compatibility with your experimental setup.[2]
Precipitation in aqueous solution 1. Carbamate Formation: Reaction with atmospheric carbon dioxide can form carbamates, which may have lower solubility.[2] 2. pH-dependent Solubility: The free base of this compound may be less soluble in neutral water.[1]1. Inert Atmosphere: Prepare and handle solutions under an inert atmosphere to minimize exposure to CO2.[2] 2. pH Adjustment: Measure the pH of the solution. If it is neutral or basic, a slight acidification with a dilute, non-reactive acid (e.g., HCl) can form a more soluble salt.[1]
Appearance of unexpected peaks in HPLC analysis Degradation of this compound into new chemical entities.1. Confirm Degradation: Compare the chromatogram of the suspect sample with a freshly prepared standard solution. 2. Identify Degradants: Use a mass spectrometer coupled with HPLC (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.[7] 3. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.[7][8]

Data Presentation

Table 1: Recommended Storage Conditions and Shelf Life for this compound Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsProtect from light.[6]
-20°CUp to 1 monthProtect from light.[6]
2-8°C (Refrigerated)Short-term storageTightly sealed container, inert atmosphere recommended.[3]
Room TemperatureNot recommended for long-term storageSusceptible to faster degradation.

Table 2: Incompatible Materials and Conditions for this compound

CategoryIncompatible Materials/Conditions
Chemicals Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, aldehydes, chloroformates, nitric acid, sulfuric acid.[1][3]
Metals Aluminum, copper, zinc, and their alloys; galvanized steel.[1][3]
Environmental Air (oxygen and carbon dioxide), light, heat, and moisture.[2][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for intentionally degrading this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a longer incubation time can be used.[1][7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1][7]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1][8]

  • Thermal Degradation:

    • In Solution: Heat the stock solution at 70°C for 48 hours.[8]

    • Solid State: Place a solid sample of this compound in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[8]

3. Sample Analysis:

  • At the end of the stress period, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be adapted to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point. For Mass Spectrometry (MS) compatibility, use formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at a suitable wavelength (e.g., below 220 nm, as amino alcohols may lack a strong chromophore) or a mass spectrometer for identification of degradation products.

  • Injection Volume: 10 µL.

2. Method Development and Validation:

  • The method should be validated to demonstrate that it is stability-indicating. This involves showing that the degradation products are well-separated from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to check for co-elution.[8]

Mandatory Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_reaction_co2 Reaction with CO2 R-1-Amino-2-propanol R-1-Amino-2-propanol N-oxide N-oxide R-1-Amino-2-propanol->N-oxide [O] on Amine Aldehyde Aldehyde R-1-Amino-2-propanol->Aldehyde [O] on Alcohol Carbamate Carbamate R-1-Amino-2-propanol->Carbamate + CO2 Carboxylic_Acid Carboxylic_Acid Aldehyde->Carboxylic_Acid Further [O]

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (70°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralize->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile and Identify Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enantiomeric Excess Determination for (R)-1-Amino-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the enantiomeric excess (ee) of (R)-1-Amino-2-propanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation between the enantiomers of my 1-amino-2-propanol derivative using chiral HPLC. What are the common causes?

A1: Lack of separation, or co-elution, is a frequent issue in chiral chromatography. Several factors could be responsible:

  • Incorrect Chiral Stationary Phase (CSP): The most critical factor for separation is the choice of CSP. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for amino alcohols.[1] If one type of CSP does not provide resolution, trying a column with a different chiral selector is recommended.

  • Inappropriate Mobile Phase: The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures.[1] For reversed-phase, acetonitrile or methanol with buffered aqueous solutions are common. Modifying the alcohol percentage, adding additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), or changing the buffer pH can induce separation.[1]

  • Suboptimal Temperature: Column temperature affects the interaction between the analyte and the CSP. Try adjusting the temperature (e.g., in 5°C increments) as it can sometimes improve resolution.

  • Analyte Derivatization: If the parent compound is difficult to resolve, derivatization of the amino or hydroxyl group can enhance chiral recognition by the stationary phase.

Q2: My peak shapes are poor (e.g., broad, tailing) in my chiral HPLC analysis. How can I improve them?

A2: Poor peak shape can compromise resolution and integration, leading to inaccurate ee values. Consider the following:

  • Mobile Phase Additives: For basic compounds like amino alcohols, peak tailing is common. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak symmetry.

  • Flow Rate: While a flow rate of 1.0 mL/min is a common starting point, reducing it can sometimes enhance efficiency and improve peak shape and resolution.

  • Column Contamination: Contamination can lead to active sites that cause peak tailing. Flushing the column with a strong solvent may help.

  • Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.

Q3: When using NMR with a chiral solvating agent (CSA) to determine ee, I don't see any splitting of my signals. What should I do?

A3: The absence of signal splitting (enantiodifferentiation) indicates that the CSA is not effectively discriminating between the two enantiomers.

  • Choice of CSA: Not all CSAs work for all compounds. For amino alcohols, BINOL-based amino alcohols or derivatives of tartaric acid have shown success.[2][3][4] It may be necessary to screen a few different CSAs.

  • Analyte-CSA Ratio: The molar ratio of the analyte to the CSA is crucial. It is important that the amine is in excess to avoid kinetic resolution issues.[5] Experiment with different ratios to find the optimal concentration for inducing chemical shift non-equivalence.

  • Solvent: The solvent can influence the interactions between the analyte and the CSA. Deuterated chloroform (CDCl₃) is common, but other non-polar solvents might provide better results.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes enhance the stability of the diastereomeric complexes, leading to better signal separation.

Q4: Do I need to derivatize my 1-amino-2-propanol derivative for GC analysis?

A4: Yes, derivatization is typically required for the GC analysis of amino alcohols.[6] The amino and hydroxyl groups are polar and can lead to poor peak shape and interactions with the column. Derivatization makes the analyte more volatile and can improve chiral separation. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or isopropyl isocyanate for the amino group.[6]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
No Separation / Co-elution Incorrect Chiral Stationary Phase (CSP).Screen different CSPs (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD).[1]
Inappropriate mobile phase composition.1. Adjust the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane).2. Add acidic (trifluoroacetic acid) or basic (diethylamine) modifiers.[1]3. Switch between normal-phase, reversed-phase, or polar organic modes.[1]
Suboptimal temperature.Vary the column temperature in 5-10°C increments.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a competing base (e.g., 0.1% diethylamine) to the mobile phase for basic analytes.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent or replace if necessary.
Poor Resolution (Rs < 1.5) Insufficient selectivity.Optimize the mobile phase and temperature as described above.
Low column efficiency.1. Decrease the flow rate.2. Ensure the column is properly packed and not voided.3. Check for extra-column band broadening from tubing or connections.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10-20 column volumes).
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.
Chiral Gas Chromatography (GC)
Problem Potential Cause Troubleshooting Steps
No or Poor Separation Ineffective derivatization.1. Confirm complete derivatization using a non-chiral column first.2. Try different derivatizing agents (e.g., N-trifluoroacetyl, isopropyl isocyanate).[6][7]
Incorrect chiral stationary phase.Select a column known to be effective for amino alcohol derivatives (e.g., Chirasil-Val).
Suboptimal temperature program.Optimize the temperature ramp rate and initial/final hold times. A slower ramp can often improve resolution.
Peak Tailing or Broadening Incomplete derivatization.Ensure reaction conditions (time, temperature, reagent excess) are sufficient for complete conversion.
Active sites in the inlet or column.Use a deactivated inlet liner and ensure the column is properly conditioned.
Ghost Peaks Carryover from previous injections.Clean the injection port and bake out the column at a higher temperature.
Contaminated derivatizing reagent.Use high-purity reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
Problem Potential Cause Troubleshooting Steps
No Signal Splitting Ineffective Chiral Solvating Agent (CSA).Screen different CSAs (e.g., BINOL-based derivatives, chiral acids).[2][3][8]
Incorrect analyte-to-CSA ratio.Titrate the CSA into the analyte solution while monitoring the spectrum to find the optimal ratio. Ensure the amine is in excess.[5]
Unsuitable solvent.Test different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN).
Broadened Signals Chemical exchange dynamics.Acquire the spectrum at a lower temperature to slow down the exchange rate between the free and complexed analyte.
Impurities in the sample or CSA.Ensure both the analyte and CSA are pure.
Inaccurate Integration Overlapping signals.1. Try a different CSA that may induce larger chemical shift differences.2. Use a higher field strength NMR spectrometer for better signal dispersion.
Poor signal-to-noise ratio.Increase the number of scans or use a more concentrated sample.

Experimental Protocols

Protocol 1: Derivatization for Chiral GC Analysis

This protocol describes a general method for the N-trifluoroacetylation of 1-amino-2-propanol derivatives.

  • Sample Preparation: Dissolve approximately 1-2 mg of the amino alcohol derivative in 200 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Reagent Addition: Add a 1.5 to 2-fold molar excess of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Work-up: Allow the vial to cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in a known volume of solvent (e.g., 1 mL of ethyl acetate) for GC injection.

Protocol 2: Sample Preparation for NMR with a Chiral Solvating Agent

This protocol outlines the preparation of an NMR sample using a chiral solvating agent (CSA).

  • Analyte Solution: Prepare a stock solution of the 1-amino-2-propanol derivative of known concentration (e.g., 10 mM) in a suitable deuterated solvent (e.g., CDCl₃).

  • CSA Solution: Prepare a stock solution of the chosen CSA (e.g., (R)-BINOL) of known concentration (e.g., 20 mM) in the same deuterated solvent.

  • NMR Sample Preparation: In an NMR tube, combine a specific volume of the analyte solution (e.g., 0.5 mL) with a specific volume of the CSA solution to achieve the desired molar ratio (e.g., 1:2 analyte to CSA).

  • Analysis: Gently mix the solution and acquire the ¹H NMR spectrum. Integrate the well-resolved, non-equivalent signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio.[5]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_method Analytical Method cluster_analysis Data Analysis cluster_result Result Sample (R/S)-1-Amino-2-propanol Derivative HPLC Chiral HPLC Sample->HPLC NMR Chiral NMR Sample->NMR Derivatization Derivatization (Optional) Sample->Derivatization Integration Peak Integration HPLC->Integration GC Chiral GC GC->Integration NMR->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess Calculation->Result Derivatization->GC troubleshooting_hplc cluster_csp CSP Check cluster_mp Mobile Phase Optimization cluster_temp Temperature Check Start No Peak Separation in Chiral HPLC? CheckCSP Is CSP appropriate for amino alcohols? Start->CheckCSP ChangeCSP Try a different CSP (e.g., polysaccharide-based) CheckCSP->ChangeCSP No CheckMP Is mobile phase optimized? CheckCSP->CheckMP Yes ChangeCSP->CheckCSP AdjustRatio Adjust organic modifier ratio CheckMP->AdjustRatio No CheckTemp Is temperature optimized? CheckMP->CheckTemp Yes AddModifier Add acidic/basic modifier (e.g., DEA) AdjustRatio->AddModifier AddModifier->CheckMP ChangeTemp Vary temperature (e.g., ±10°C) CheckTemp->ChangeTemp No Resolved Peaks Resolved CheckTemp->Resolved Yes ChangeTemp->CheckTemp

References

Common pitfalls in the application of (R)-1-Amino-2-propanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-1-Amino-2-propanol as a chiral auxiliary in asymmetric synthesis.

Troubleshooting Guide

Low diastereoselectivity, incomplete reactions, and difficult purification are common hurdles when using chiral auxiliaries. The following table outlines common problems encountered with this compound derived auxiliaries, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (d.r.) in Alkylation/Aldol Reactions Suboptimal Temperature: Higher temperatures can overcome the energy barrier for the formation of the undesired diastereomer.[1]Lower the reaction temperature. For many enolate reactions, -78 °C is optimal.[1]
Inappropriate Solvent: Solvent polarity and coordinating ability can affect the transition state geometry.[1]Screen a range of solvents. Ethereal solvents like THF are common, but for some reactions, less coordinating solvents may be beneficial.
Incorrect Base/Lewis Acid: The nature of the base or Lewis acid influences enolate geometry and the transition state.[1]For alkylations, strong, non-nucleophilic bases like LDA or NaHMDS are often used. For aldol reactions, the choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) is critical for stereocontrol.
Steric Hindrance: The relatively small methyl group on the oxazolidinone derived from this compound may provide insufficient steric bulk to effectively direct the reaction, especially with small substrates (e.g., acetate enolates).[2][3]For acetate aldol reactions where low selectivity is observed, consider using a bulkier auxiliary if possible. Alternatively, introducing a substituent on the enolate can improve selectivity.[2][3]
Incomplete Oxazolidinone Formation Inefficient Cyclizing Agent: Reagents like phosgene can be hazardous and may lead to side reactions.Use milder and more efficient cyclizing agents such as carbonyldiimidazole (CDI) or diethyl carbonate.
Side Reactions: The amino alcohol can react with CO₂ in the air to form carbamate salts, which can interfere with the reaction.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Cleavage of the Auxiliary Steric Hindrance: The substrate attached to the auxiliary may be sterically bulky, hindering nucleophilic attack at the carbonyl group.For hydrolytic cleavage (e.g., LiOH/H₂O₂), increasing the reaction temperature or using a more potent nucleophile like lithium hydroperoxide (LiOOH) can be effective.[3]
Epimerization of the Product: Prolonged exposure to basic conditions during cleavage can lead to epimerization at the α-carbon of the product.Monitor the reaction closely and quench it as soon as the starting material is consumed. If epimerization persists, consider reductive cleavage (e.g., with LAH or DIBAL-H) to the corresponding alcohol, which avoids the formation of an enolate intermediate.
Difficult Purification of Diastereomers Similar Polarity: The desired and undesired diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography.Utilize a less acidic stationary phase like basic alumina if silica gel causes decomposition or poor separation. Perform chromatography quickly with cooled solvents. Recrystallization can also be an effective method for separating diastereomers.
Co-elution with Byproducts: Byproducts from the reaction can co-elute with the desired product.Optimize the reaction conditions to minimize byproduct formation. Employ different solvent systems for chromatography to improve separation.

Quantitative Data on Diastereoselective Reactions

The following tables summarize typical yields and diastereoselectivities achieved in reactions employing Evans-type oxazolidinone auxiliaries, which serve as a good reference for what can be expected when using the auxiliary derived from this compound.

Table 1: Diastereoselective Alkylation of N-Arylacetyl Oxazolidinones

EntryMEt₃N (equiv)t-BuBr (equiv)AdditiveConv.(%)(dr)
1Ti3.04.4TiCl₄2
2Ti3.04.4MgCl₂1
3Ti3.04.4ZnCl₂2
4Ti3.04.4AlCl₃11
5Ti3.04.4SnCl₄23
6Zr3.04.4SnCl₄77 (33:1)
7Zr3.01.5SnCl₄63 (14:1)
8Zr2.01.5SnCl₄48 (15:1)
9Zr3.01.5SnCl₄71 (17:1)
10Zr3.01.5SnCl₄31 (12:1)
11Zr3.01.5SnCl₄25 (10:1)
12Zr3.01.5SnCl₄85 (19:1)
13Zr3.01.5SnCl₄82 (19:1)
14Zr3.01.5SnCl₄75 (17:1)
Data adapted from a study on the α-tertiary alkylation of N-(arylacetyl)oxazolidinones.[4]

Table 2: Diastereoselective Aldol Reactions with an Oxazolidinone Auxiliary

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1PhCHO85>99:1
2i-PrCHO8998:2
3EtCHO8095:5
4MeCHO7590:10
Illustrative data for Evans aldol reactions.

Experimental Protocols

Protocol 1: Formation of (R)-4-Methyl-3-propionyloxazolidin-2-one
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add propionyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Base Addition: Add triethylamine (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add the N-acyl oxazolidinone (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv) in THF to the solution via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Slowly add the electrophile (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the diastereomers by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary with LiOH/H₂O₂
  • Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (3:1).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 0.5 M aqueous solution of LiOH (2.0 equiv).

  • Reaction: Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Workup: Quench the reaction by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Visualizations

experimental_workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage & Product Isolation Start This compound Acylation Acylation with Propionyl Chloride Start->Acylation 1. RCOCl 2. Base Cyclization Oxazolidinone Formation Acylation->Cyclization In situ Enolate_Formation Enolate Formation (-78 °C) Cyclization->Enolate_Formation Base (e.g., LDA) Alkylation Alkylation with Electrophile (E+) Enolate_Formation->Alkylation E+ Product_1 Diastereomeric Product Alkylation->Product_1 Cleavage Cleavage (e.g., LiOH/H₂O₂) Product_1->Cleavage Purification Purification Cleavage->Purification Auxiliary_Recovery Recovered Auxiliary Cleavage->Auxiliary_Recovery Final_Product Enantiopure Product Purification->Final_Product

Caption: General experimental workflow for the application of this compound as a chiral auxiliary.

troubleshooting_logic problem Low Diastereoselectivity cause1 Suboptimal Temperature? problem->cause1 cause2 Incorrect Solvent? problem->cause2 cause3 Ineffective Base/Lewis Acid? problem->cause3 cause4 Insufficient Steric Hindrance? problem->cause4 solution1 Lower Reaction Temperature (e.g., -78 °C) cause1->solution1 Yes solution2 Screen Solvents (e.g., THF, Toluene) cause2->solution2 Yes solution3 Optimize Base/Lewis Acid cause3->solution3 Yes solution4 Consider a Bulkier Auxiliary or Modified Substrate cause4->solution4 Yes

Caption: Troubleshooting logic for addressing low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the diastereoselectivity sometimes low when using the auxiliary derived from this compound compared to other Evans auxiliaries?

A1: The stereodirecting ability of an oxazolidinone auxiliary is largely dependent on the steric bulk of the substituent at the 4-position. The auxiliary derived from this compound has a relatively small methyl group at this position. While effective in many cases, it may not provide sufficient steric hindrance to achieve high levels of diastereoselectivity with certain substrates, particularly small enolates like those derived from acetate.[2][3] In contrast, auxiliaries derived from amino acids like valine (isopropyl group) or phenylalanine (benzyl group) are bulkier and often lead to higher diastereomeric excesses.

Q2: What are the common side reactions during the formation of the oxazolidinone ring from this compound?

A2: A common side reaction is the formation of carbamates. This can occur if the amine reacts with carbon dioxide from the atmosphere. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). When using reactive cyclizing agents like phosgene or its equivalents, side reactions leading to the formation of ureas or other over-reacted products can occur. Using milder reagents like CDI often provides cleaner reactions.

Q3: Can the this compound auxiliary be recovered and reused?

A3: Yes, one of the key advantages of using chiral auxiliaries is their potential for recovery and reuse. After the cleavage step, the auxiliary is typically in the aqueous layer and can be extracted and purified for subsequent reactions. This is an important consideration for process efficiency and cost-effectiveness.

Q4: What is the best method to determine the diastereomeric ratio of the product?

A4: The diastereomeric ratio (d.r.) is most commonly determined by ¹H NMR spectroscopy of the crude reaction mixture. The signals of the protons alpha to the carbonyl group or on the auxiliary often show distinct chemical shifts for each diastereomer, allowing for integration and calculation of the ratio. Chiral HPLC or GC can also be used for more precise determination.

Q5: Are there any safety concerns when working with the reagents for oxazolidinone formation and cleavage?

A5: Yes. Reagents like phosgene and its derivatives are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Strong bases like LDA and NaHMDS are pyrophoric and moisture-sensitive. The cleavage reaction with LiOH/H₂O₂ can be exothermic and may generate oxygen gas, so it should be performed with adequate cooling and venting. Always consult the Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).

References

Technical Support Center: Scaling Up Reactions Involving (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up chemical reactions with (R)-1-Amino-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up reactions with this compound?

When moving from laboratory to pilot or production scale, several challenges can arise. These often relate to changes in mass and heat transfer dynamics. Common issues include a decrease in yield, difficulty in maintaining enantiomeric purity (racemization), increased byproduct formation, and challenges in product isolation and purification.

Q2: Which synthetic routes are commonly used for the large-scale production of this compound?

A prevalent industrial method involves the ring-opening of chiral propylene oxide with ammonia.[1][2] Alternative approaches include the reduction of corresponding amino acids or their derivatives.[3] More recently, biocatalytic methods using enzymes like amine dehydrogenases are being explored for a more sustainable synthesis of chiral amino alcohols.[4]

Q3: What are the key safety precautions to consider when handling this compound on a larger scale?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also combustible.[7] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[5][8] Operations should be conducted in well-ventilated areas, and engineering controls such as fume hoods should be utilized.[8] Avoid contact with incompatible materials like strong oxidizing agents.[7]

Q4: How can I monitor the progress and purity of my scaled-up reaction?

Standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are effective for monitoring reaction progress.[9] To determine the enantiomeric purity (enantiomeric excess, ee) of your product, chiral HPLC is the most reliable method.

Q5: What are the typical byproducts in the synthesis of 2-aminopropanol from propylene oxide and ammonia?

The primary byproducts include the regioisomer 1-amino-2-propanol and polysubstituted products like di- and tri-isopropanolamines from over-alkylation of the amine product with propylene oxide.[2] The formation of these byproducts is highly dependent on reaction conditions.

Troubleshooting Guides

Problem 1: Decrease in Yield Upon Scale-Up

A drop in yield is a frequent issue when transitioning to larger reactors.

Potential Cause Troubleshooting Strategy
Inefficient Mixing In larger vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the agitator design and speed are suitable for the reactor geometry and the viscosity of the reaction mixture.
Poor Temperature Control Exothermic reactions can be harder to control on a larger scale. Monitor the internal reaction temperature closely and ensure the reactor's heating/cooling system is adequate. Consider a slower, controlled addition of reagents to manage heat evolution.
Impure Starting Materials Impurities that are negligible on a small scale can have a significant impact in larger batches. Re-analyze the purity of your starting materials, such as propylene oxide, and consider purification if necessary.
Incomplete Reaction The reaction may require longer times at a larger scale to go to completion. Monitor the reaction progress using appropriate analytical methods (TLC, GC, HPLC) before proceeding with the workup.
Problem 2: Loss of Enantiomeric Purity (Racemization)

Maintaining the stereochemical integrity of this compound is often critical.

Potential Cause Troubleshooting Strategy
Harsh Reaction Conditions High temperatures or the presence of strong acids or bases can cause racemization.[9] Optimize the reaction temperature; often, lowering the temperature can improve enantioselectivity.
Prolonged Reaction Time Extended exposure to reaction conditions can lead to racemization of the product. Work up the reaction as soon as it reaches completion.
Racemization During Workup or Purification Ensure that the pH and temperature during extraction and purification are kept mild. If racemization on silica gel is suspected during chromatography, consider alternative purification methods like crystallization or distillation.
Suboptimal Catalyst or Ligand (in asymmetric synthesis) The choice of catalyst and ligand is crucial for enantioselectivity. If applicable, screen different chiral ligands and optimize the catalyst loading. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere if the catalyst is sensitive to moisture or air.

Quantitative Data

The following tables provide quantitative data on the synthesis of 2-aminopropanol from propylene oxide and liquid ammonia, a common route for producing aminopropanols. This data is derived from patent literature and illustrates the impact of various reaction parameters on yield and byproduct formation.[2]

Table 1: Effect of Catalyst (Rare Earth Modified H-MOR) Si/Al Ratio on Product Distribution

Reaction Conditions: Temperature = 150°C, Propylene Oxide:Liquid Ammonia (mass ratio) = 1:10, Residence Time = 30s.

Catalyst Si/Al RatioPropylene Oxide Conversion (%)2-Aminopropanol Yield (%)1-Aminopropanol Yield (%)Polysubstituted Products Yield (%)
10:197.788.66.13.0
20:199.195.91.81.4
22:1 100 98.4 0.7 0.9
30:198.893.52.62.7

Table 2: Effect of Propylene Oxide to Liquid Ammonia Mass Ratio on Product Distribution

Reaction Conditions: Catalyst = Praseodymium modified H-MOR (Si/Al = 22:1), Temperature = 150°C, Residence Time = 30s.

Propylene Oxide:Liquid Ammonia (mass ratio)Propylene Oxide Conversion (%)2-Aminopropanol Yield (%)1-Aminopropanol Yield (%)Polysubstituted Products Yield (%)
1:595.389.24.31.2
1:10 100 98.4 0.7 0.9
1:1510097.51.11.4
1:2010096.81.51.7

Table 3: Effect of Reaction Temperature on Product Distribution

Reaction Conditions: Catalyst = Praseodymium modified H-MOR (Si/Al = 22:1), Propylene Oxide:Liquid Ammonia (mass ratio) = 1:10, Residence Time = 30s.

Temperature (°C)Propylene Oxide Conversion (%)2-Aminopropanol Yield (%)1-Aminopropanol Yield (%)Polysubstituted Products Yield (%)
10090.182.35.62.2
12596.591.73.11.7
150 100 98.4 0.7 0.9
17510095.22.32.5
20010092.63.83.6

Experimental Protocols

General Protocol for the Synthesis of 2-Aminopropanol via Amination of Propylene Oxide (Adapted for Scale-Up Discussion)

This protocol is based on the synthesis described in patent literature and is intended for discussion of scale-up considerations.[2]

Materials and Equipment:

  • Propylene Oxide

  • Liquid Ammonia

  • Rare earth modified hydrogen-type mordenite molecular sieve catalyst

  • Fixed-bed reactor suitable for high-pressure reactions

  • High-pressure pumps for feeding liquid reactants

  • Heating system for the reactor

  • Back-pressure regulator to maintain system pressure

  • Collection vessel for the product mixture

  • Analytical equipment (GC) for product analysis

Procedure:

  • Catalyst Loading: The fixed-bed reactor is loaded with the rare earth modified catalyst.

  • System Pressurization and Heating: The system is pressurized with an inert gas and heated to the desired reaction temperature (e.g., 150°C).

  • Reactant Feed: Propylene oxide and liquid ammonia are fed into the reactor at the desired mass ratio (e.g., 1:10) using high-pressure pumps. The flow rates are adjusted to achieve the target residence time (e.g., 30 seconds).

  • Reaction: The ring-opening addition reaction occurs as the reactants pass through the catalyst bed.

  • Product Collection: The product mixture exits the reactor, is cooled, and collected in a suitable vessel after pressure reduction.

  • Analysis: The composition of the product mixture is analyzed by GC to determine the yield of 2-aminopropanol and the distribution of byproducts.

Scale-Up Considerations for this Protocol:

  • Heat Management: The amination of propylene oxide is exothermic. On a large scale, efficient heat removal is critical to prevent temperature runaway and the formation of byproducts. The reactor design must include adequate cooling capabilities.

  • Mass Transfer: Ensuring uniform flow of reactants through the catalyst bed is essential to maximize conversion and selectivity. Poor flow distribution can lead to channeling and reduced catalyst effectiveness.

  • Safety: Both propylene oxide and liquid ammonia are hazardous materials. The entire system must be designed to handle high pressures and corrosive materials safely. This includes pressure relief systems, leak detection, and appropriate materials of construction.

  • Downstream Processing: The product stream will contain unreacted ammonia, the desired this compound, the isomeric byproduct, and polysubstituted amines. The separation and purification of the desired product on a large scale will likely involve distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis Scale-Up start Start: Define Scale-Up Objectives process_dev Process Development (Lab Scale) - Route Scouting - Initial Optimization start->process_dev scale_up_analysis Scale-Up Hazard Analysis - Thermal Stability - Material Compatibility process_dev->scale_up_analysis pilot_plant Pilot Plant Batch - Test at intermediate scale - Validate process parameters scale_up_analysis->pilot_plant manufacturing Manufacturing Scale Production - Execute validated process pilot_plant->manufacturing purification Product Purification - Distillation / Crystallization manufacturing->purification qc Quality Control - Purity (GC/HPLC) - Enantiomeric Excess (Chiral HPLC) purification->qc final_product Final Product: this compound qc->final_product troubleshooting_yield Troubleshooting Low Yield in Scale-Up low_yield Low Yield Observed check_mixing Evaluate Mixing Efficiency - CFD modeling - Agitator design low_yield->check_mixing check_temp Analyze Temperature Profile - Internal probes - Heat transfer calculations low_yield->check_temp check_purity Verify Starting Material Purity - Re-analyze batches low_yield->check_purity check_kinetics Monitor Reaction Progress - In-process controls (IPC) low_yield->check_kinetics optimize_mixing Optimize Agitation check_mixing->optimize_mixing optimize_temp Improve Temperature Control - Slower addition rate check_temp->optimize_temp purify_sm Purify Starting Materials check_purity->purify_sm adjust_time Adjust Reaction Time check_kinetics->adjust_time

References

Technical Support Center: Purification of (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-Amino-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound involve separating it from its (S)-enantiomer and other process-related impurities. The most common techniques include:

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and widely used method where a chiral resolving agent, such as a chiral acid, is reacted with the racemic 1-amino-2-propanol to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase to separate the enantiomers of 1-amino-2-propanol. It is a highly effective method for obtaining high-purity enantiomers.

  • Fractional Distillation: This method can be used to separate this compound from impurities with significantly different boiling points. Distillation under reduced pressure is often preferred to prevent thermal decomposition.

Q2: How can I determine the enantiomeric excess (ee) of my purified this compound?

A2: The enantiomeric excess (ee) is a measure of the purity of your chiral sample. It can be determined using the following methods:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the most common and accurate methods. By using a chiral stationary phase, the R and S enantiomers can be separated and their peak areas can be used to calculate the ee.

  • Polarimetry: This technique measures the optical rotation of a plane-polarized light by your sample. The enantiomeric excess can be calculated using the following formula[1]:

    % ee = ([α]observed / [α]max) x 100

    Where:

    • [α]observed is the specific rotation of your sample.

    • [α]max is the specific rotation of the pure enantiomer. The specific rotation of pure (R)-(-)-1-Amino-2-propanol is approximately -24° (c=1, MeOH). The hydrochloride salt of (R)-(-)-1-amino-2-propanol has a reported specific rotation of -31.5° (c 0.01; methanol)[1].

Q3: What are the likely impurities in my this compound sample?

A3: The impurities present will depend on the synthetic route used. If prepared from propylene oxide and ammonia, common impurities may include:

  • (S)-1-Amino-2-propanol: The opposite enantiomer.

  • Unreacted starting materials: Propylene oxide and ammonia.

  • Byproducts of over-alkylation: Di- and tri-isopropanolamines.

  • 2-Amino-1-propanol: An isomer formed depending on the reaction conditions.

  • Residual solvents from the reaction or workup.

Q4: My yield is very low after chiral resolution. What could be the reason?

A4: Low yields in chiral resolution can be due to several factors:

  • Suboptimal choice of resolving agent and solvent: The solubility difference between the diastereomeric salts may not be large enough in the chosen solvent, leading to co-crystallization or significant loss of the desired diastereomer in the mother liquor.

  • Incomplete salt formation or dissociation.

  • Racemization: The product may be racemizing under the experimental conditions (e.g., high temperature or presence of acid/base).

  • Losses during filtration and washing steps.

Troubleshooting Guides

Chiral Resolution via Diastereomeric Salt Formation
Problem Possible Cause Solution
Low or no precipitation of the diastereomeric salt The salt is too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. Cooling the solution to a lower temperature may also induce crystallization.
Formation of an oil instead of crystals The melting point of the salt is lower than the temperature of the solution, or the solution is supersaturated.Try using a more dilute solution, a different solvent, or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the desired salt can also be effective.
Low enantiomeric excess (ee) of the resolved amine The solubility difference between the diastereomers is small, leading to co-precipitation.Perform multiple recrystallizations of the diastereomeric salt. Optimize the solvent system and crystallization temperature.
Difficulty in liberating the free amine from the salt Incomplete reaction with the base.Use a stronger base or a larger excess of the base. Ensure thorough mixing and adequate reaction time.
Preparative Chiral HPLC
Problem Possible Cause Solution
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP) or mobile phase.Screen different CSPs and mobile phase compositions (e.g., vary the ratio of hexane/isopropanol, add modifiers like diethylamine for basic compounds).
Peak tailing or broadening Column overload, secondary interactions with the stationary phase, or a contaminated column.Reduce the sample load. Add a modifier to the mobile phase to reduce secondary interactions. Wash the column with a strong solvent.
Loss of resolution over time Column contamination or degradation.Implement a regular column washing protocol. Ensure the mobile phase and samples are filtered. If the problem persists, the column may need to be replaced.

Quantitative Data Summary

Purification Method Parameter Typical Value Reference
Chiral ResolutionEnantiomeric Excess (ee)>98%
Chiral ResolutionYield (after liberation of free amine)66% (for the (S)-enantiomer from one diastereomer)[2]
Commercial ProductPurity (by GC)>97.0%
Commercial ProductOptical Purity (by GC)min. 98.0% ee
Commercial ProductSpecific Rotation-24° (c=1, MeOH)
(R)-(-)-1-amino-2-propanol hydrochlorideSpecific Rotation-31.5° (c 0.01; methanol)[1]

Experimental Protocols

Chiral Resolution of Racemic 1-Amino-2-propanol

This protocol is based on the resolution using di-O-benzoyl-(+)-tartaric acid anhydride.

Materials:

  • Racemic 1-amino-2-propanol

  • Di-O-benzoyl-(+)-tartaric acid anhydride

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Formation of Diastereomeric Amides:

    • Dissolve racemic 1-amino-2-propanol in dichloromethane.

    • Add a solution of di-O-benzoyl-(+)-tartaric acid anhydride in dichloromethane dropwise with stirring at room temperature. The molar ratio of the amine to the anhydride should be approximately 1:1.

    • Allow the reaction to proceed for 24-48 hours.

  • Separation of Diastereomers:

    • Concentrate the reaction mixture under reduced pressure.

    • Separate the two diastereomeric amides by column chromatography on silica gel. A suitable eluent system is a mixture of chloroform, acetone, and acetic acid.

  • Hydrolysis to Liberate the Enantiopure Amine:

    • Dissolve the isolated diastereomer corresponding to the (R)-amine in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and reflux the mixture for 1.5 hours to hydrolyze the amide.

    • After cooling, neutralize the solution with hydrochloric acid and extract the liberated di-O-benzoyl-(+)-tartaric acid.

    • Make the aqueous layer basic with sodium hydroxide and extract the this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Purification by Fractional Distillation

Procedure:

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry and joints are properly sealed.

    • Use a fractionating column with a suitable packing material to enhance separation efficiency.

  • Distillation:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Gradually apply vacuum and slowly heat the flask.

    • Collect the fraction that distills at the boiling point of 1-amino-2-propanol under the applied pressure (Boiling point at atmospheric pressure is ~160 °C).

Visualizations

experimental_workflow cluster_resolution Chiral Resolution Workflow racemic_amine Racemic 1-Amino-2-propanol diastereomers Mixture of Diastereomeric Salts/Amides racemic_amine->diastereomers resolving_agent Chiral Resolving Agent (e.g., Di-O-benzoyl-(+)-tartaric acid anhydride) resolving_agent->diastereomers separation Separation (Fractional Crystallization or Chromatography) diastereomers->separation diastereomer_R Isolated Diastereomer of (R)-amine separation->diastereomer_R diastereomer_S Isolated Diastereomer of (S)-amine separation->diastereomer_S hydrolysis Hydrolysis diastereomer_R->hydrolysis pure_R_amine Pure this compound hydrolysis->pure_R_amine

Caption: Workflow for the purification of this compound via chiral resolution.

troubleshooting_logic start Low Enantiomeric Excess (ee) in Purified Product check_separation Was the separation of diastereomers/enantiomers effective? start->check_separation check_racemization Could racemization have occurred? check_separation->check_racemization Yes optimize_separation Optimize Separation Conditions: - Recrystallization: Change solvent, temperature. - HPLC: Change column, mobile phase. check_separation->optimize_separation No modify_conditions Modify Reaction/Purification Conditions: - Lower temperature. - Avoid strong acids/bases. check_racemization->modify_conditions Yes end_node Achieve High Enantiomeric Excess check_racemization->end_node No optimize_separation->end_node modify_conditions->end_node

References

Handling and storage best practices for (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of (R)-1-Amino-2-propanol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as (R)-(-)-1-aminopropan-2-ol, is a chiral amino alcohol. Its key feature is the presence of a stereocenter, making it a valuable building block in asymmetric synthesis.[1] It is frequently used as an intermediate in the manufacturing of pharmaceuticals, particularly for creating enantiomerically pure drugs.[1] Additionally, it serves as a precursor for synthesizing chiral auxiliaries, such as oxazolidinones, which are instrumental in controlling the stereochemistry of various chemical reactions.

Q2: What are the main safety hazards associated with this compound?

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if it comes into contact with the skin. Inhalation of its vapors may cause irritation to the mucous membranes and upper respiratory tract.

Q3: How should this compound be properly stored?

It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is advisable to store it under an inert atmosphere. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[3][4]

Q4: What personal protective equipment (PPE) is necessary when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., PVC), safety goggles and a face shield, and a lab coat or protective suit.[3][5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Q5: What should I do in case of accidental exposure?

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[1] Seek immediate medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Physicochemical and Safety Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₃H₉NO
Molecular Weight75.11 g/mol
AppearanceColorless solidified mass or fragments
Melting Point24 - 26 °C
Boiling Point160 °C
Density0.954 g/cm³ at 25 °C
Flash Point71 °C (closed cup)

Source:[1]

Table 2: Safety and Handling Information

ParameterDetails
GHS Hazard StatementsH314: Causes severe skin burns and eye damage
Storage TemperatureStore in a cool place
Incompatible MaterialsStrong oxidizing agents, strong acids
Personal Protective EquipmentProtective gloves, eye protection, face protection

Source:[1][2][4]

Experimental Protocols and Troubleshooting

While specific reaction conditions can vary greatly, the following sections provide general experimental workflows and troubleshooting advice for common applications of this compound.

General Experimental Workflow: Synthesis of a Chiral Oxazolidinone

Chiral oxazolidinones are valuable auxiliaries in asymmetric synthesis. A general procedure for their preparation from this compound is outlined below.

start Start: this compound step1 Dissolve in a suitable solvent (e.g., Toluene) start->step1 step2 Add a cyclizing agent (e.g., diethyl carbonate) and a base (e.g., potassium carbonate) step1->step2 step3 Heat the reaction mixture to reflux step2->step3 step4 Monitor reaction progress (e.g., by TLC or GC) step3->step4 step5 Cool the reaction mixture and filter off solids step4->step5 Upon completion step6 Concentrate the filtrate under reduced pressure step5->step6 step7 Purify the crude product (e.g., by column chromatography or recrystallization) step6->step7 end End: Chiral Oxazolidinone step7->end

Caption: General workflow for synthesizing a chiral oxazolidinone.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Reaction * Verify Reagent Quality: Ensure the this compound and other reagents are of high purity and not degraded.
* Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress closely.
* Check Stoichiometry: Ensure the molar ratios of the reactants are correct.
Degradation of Reactants or Products * Use an Inert Atmosphere: If any of the reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
* Control Temperature: Avoid excessive heating, which can lead to decomposition.
Inefficient Work-up or Purification * Optimize Extraction: Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer.
* Select Appropriate Purification Method: Column chromatography with a suitable solvent system or recrystallization from an appropriate solvent may be necessary to isolate the product effectively.

Problem 2: Formation of Multiple Products (Side Reactions)

Potential Cause Troubleshooting Step
Competing Reactions * In reactions like reductive amination, the aldehyde or ketone starting material can be reduced by the reducing agent. Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride.
Over-alkylation * In N-alkylation reactions, the product amine can react further. Use a controlled stoichiometry of the alkylating agent.
Racemization * Harsh reaction conditions (strong acids/bases, high temperatures) can potentially lead to racemization at the stereocenter. Employ milder reaction conditions where possible.

Logical Decision-Making for Troubleshooting

decision decision outcome outcome start Experiment Yields Unexpected Results q1 Is the desired product formed at all? start->q1 q2 Is the yield low? q1->q2 Yes check_reagents Verify reagent purity and reaction conditions (temp, time) q1->check_reagents No a1_yes Yes a1_no No check_workup Review work-up and purification procedures q2->check_workup Yes check_side_reactions Analyze byproducts to identify side reactions q2->check_side_reactions No a2_yes Yes a2_no No check_reagents->outcome Re-run experiment check_workup->outcome Re-run experiment optimize_conditions Optimize reaction conditions (e.g., milder reagents, inert atm.) check_side_reactions->optimize_conditions optimize_conditions->outcome Re-run experiment

Caption: Troubleshooting decision tree for common experimental issues.

Chemical Incompatibilities

It is crucial to be aware of the chemical incompatibilities of this compound to prevent hazardous situations in the laboratory.

center This compound oxidizers Strong Oxidizing Agents center->oxidizers Violent reaction acids Strong Acids center->acids Violent reaction acid_chlorides Acid Chlorides center->acid_chlorides Incompatible acid_anhydrides Acid Anhydrides center->acid_anhydrides Incompatible isocyanates Isocyanates center->isocyanates Incompatible aldehydes Aldehydes center->aldehydes Incompatible

Caption: Key chemical incompatibilities of this compound.

References

Validation & Comparative

(R)-1-Amino-2-propanol vs. (S)-1-Amino-2-propanol: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of a chiral auxiliary or catalyst is paramount to achieving the desired stereochemical outcome. The enantiomers of 1-amino-2-propanol, (R)-1-amino-2-propanol and (S)-1-amino-2-propanol, are versatile chiral building blocks widely employed in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[1][2] This guide provides an objective comparison of their performance in asymmetric synthesis, supported by experimental context and mechanistic insights.

Introduction to (R)- and (S)-1-Amino-2-propanol

(R)- and (S)-1-amino-2-propanol, also known as alaninol, are chiral amino alcohols derived from the amino acid alanine. Their utility in asymmetric synthesis stems from their bifunctional nature, possessing both a primary amine and a secondary alcohol. These functional groups allow for their temporary incorporation into a substrate as a chiral auxiliary, directing the stereochemical course of a reaction.[1][2] They can also serve as precursors for the synthesis of more complex chiral ligands.

The fundamental difference between the (R) and (S) enantiomers lies in the spatial arrangement of the amino and hydroxyl groups around the chiral center. This seemingly subtle difference has profound implications for the stereochemical outcome of the reactions they mediate, leading to the formation of enantiomeric products.

Performance in Asymmetric Synthesis: A Tale of Two Enantiomers

Direct, side-by-side comparative studies of (R)- and (S)-1-amino-2-propanol as chiral auxiliaries in a single, general asymmetric reaction are not extensively documented in the literature. However, their differential application in the synthesis of specific, biologically active molecules provides a clear and critical point of comparison. A prime example is the synthesis of the beta-blocker, propranolol.

The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than its (R)-counterpart.[3] Furthermore, (R)-propranolol has been noted to have contraceptive effects.[3] Consequently, the enantioselective synthesis of (S)-propranolol is of significant pharmaceutical importance. This synthesis often proceeds through a chiral epoxide intermediate, which upon reaction with isopropylamine, yields the final product. The stereochemistry of the final product is dictated by the stereochemistry of the precursors. The synthesis of (S)-propranolol necessitates the use of a chiral precursor that can be derived from (S)-1-amino-2-propanol. Conversely, using this compound would lead to the synthesis of the less active (R)-propranolol.

This stark difference in the biological activity of the final products underscores the critical importance of selecting the correct enantiomer of 1-amino-2-propanol for a specific synthetic target.

Table 1: Application of (R)- and (S)-1-Amino-2-propanol in the Synthesis of Propranolol Enantiomers

Starting Chiral AuxiliaryTarget Enantiomer of PropranololPrimary Biological Activity
(S)-1-Amino-2-propanol derived precursor(S)-PropranololBeta-blocker[3]
This compound derived precursor(R)-PropranololContraceptive[3]

Mechanistic Insights and Stereochemical Control

The stereodirecting influence of (R)- and (S)-1-amino-2-propanol when used as chiral auxiliaries is a result of steric hindrance. The auxiliary is temporarily attached to the substrate, often forming an amide or an imine. The chiral center of the auxiliary then blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered face.

For instance, in an asymmetric alkylation of a ketone, the ketone can be converted into a chiral imine using either (R)- or (S)-1-amino-2-propanol. The subsequent addition of an organometallic reagent will occur from the face opposite to the bulkier group of the chiral auxiliary, leading to the preferential formation of one enantiomer of the product. The choice of the (R) or (S) auxiliary directly determines which product enantiomer is formed.

G cluster_R Using this compound cluster_S Using (S)-1-Amino-2-propanol R_Substrate Prochiral Substrate R_Intermediate Chiral Intermediate (Re-face blocked) R_Substrate->R_Intermediate + (R)-Auxiliary R_Auxiliary This compound R_Product (R)-Product R_Intermediate->R_Product Workup R_Reagent Reagent R_Reagent->R_Intermediate Attacks Si-face S_Substrate Prochiral Substrate S_Intermediate Chiral Intermediate (Si-face blocked) S_Substrate->S_Intermediate + (S)-Auxiliary S_Auxiliary (S)-1-Amino-2-propanol S_Product (S)-Product S_Intermediate->S_Product Workup S_Reagent Reagent S_Reagent->S_Intermediate Attacks Re-face

Caption: Logical workflow for stereocontrol using (R)- and (S)-1-Amino-2-propanol.

Experimental Protocols

While a direct comparative study with tabulated data for a general reaction is elusive, the following represents a general protocol for an asymmetric alkylation using a chiral auxiliary derived from 1-amino-2-propanol. This protocol is illustrative and would require optimization for specific substrates and reagents.

Representative Protocol: Asymmetric Alkylation of a Ketone

  • Formation of the Chiral Imine:

    • To a solution of the prochiral ketone (1.0 eq) in an anhydrous solvent (e.g., toluene) is added either (R)- or (S)-1-amino-2-propanol (1.1 eq).

    • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

    • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by TLC until completion.

    • The solvent is removed under reduced pressure to yield the crude chiral imine.

  • Diastereoselective Alkylation:

    • The crude chiral imine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • An organometallic reagent (e.g., an alkyllithium or Grignard reagent, 1.2 eq) is added dropwise.

    • The reaction is stirred at low temperature until completion (monitored by TLC).

  • Hydrolysis and Product Isolation:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

G Start Prochiral Ketone + (R/S)-1-Amino-2-propanol Step1 Formation of Chiral Imine Start->Step1 Step2 Diastereoselective Alkylation (-78 °C) Step1->Step2 + Organometallic Reagent Step3 Hydrolysis Step2->Step3 Quench Product Chiral Alcohol Step3->Product Auxiliary Chiral Auxiliary (Recovered) Step3->Auxiliary

Caption: Experimental workflow for asymmetric alkylation.

Conclusion

References

A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-1-Amino-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds crucial for pharmaceutical development and other advanced applications, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular tools temporarily impart chirality to a substrate, directing stereoselective transformations with high precision. This guide provides a comparative analysis of the efficacy of several widely used chiral auxiliaries in two key carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions. We will focus on established auxiliaries such as Evans oxazolidinones and pseudoephedrine, for which a wealth of experimental data exists.

Furthermore, we will explore the potential of (R)-1-Amino-2-propanol as a precursor to a chiral auxiliary. While direct comparative studies on its efficacy are not extensively available in the current literature, we will present a hypothesized performance based on mechanistic principles and structural similarities to well-known auxiliaries. This guide aims to offer a practical reference for selecting the appropriate chiral auxiliary and to highlight areas for future investigation.

Principles of Asymmetric Induction with Chiral Auxiliaries

Chiral auxiliaries are covalently attached to a prochiral substrate, creating a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the approach of a reactant to one face of the substrate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The success of a chiral auxiliary is primarily measured by the diastereoselectivity of the reaction it mediates, typically expressed as diastereomeric excess (d.e.).

Comparison of Chiral Auxiliary Performance

The following tables summarize the performance of several common chiral auxiliaries in asymmetric alkylation and aldol reactions, providing a quantitative basis for comparison.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for the enantioselective formation of C-C bonds at the α-position of a carbonyl group. The chiral auxiliary controls the stereochemical outcome of the enolate alkylation.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) N-propionyl imideBenzyl bromide90-95>99
N-propionyl imideAllyl iodide8096
(1S,2S)-Pseudoephedrine N-propionyl amideBenzyl bromide95>98
N-propionyl amideEthyl iodide92>98
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone of CyclohexanoneIodomethane95>98
Hydrazone of PropanalBenzyl bromide8096
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary dictates the facial selectivity of the enolate addition to an aldehyde.

Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Excess (d.e., %)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) N-propionyl imide (Boron enolate)Isobutyraldehyde80-92>99 (syn)
N-propionyl imide (Boron enolate)Benzaldehyde8599 (syn)
(1S,2S)-Pseudoephedrine N-acetyl amide (Lithium enolate)Benzaldehyde8590 (syn)
N-propionyl amide (Titanium enolate)Isobutyraldehyde9095 (anti)

The Potential of this compound as a Chiral Auxiliary

This compound is a readily available and relatively inexpensive chiral building block. By analogy to the highly successful Evans oxazolidinone auxiliaries, which are derived from amino acids, this compound can be converted into the corresponding (R)-4-methyl-2-oxazolidinone.

While comprehensive studies detailing the performance of this specific auxiliary are scarce, we can hypothesize its efficacy. The methyl group at the 4-position is sterically smaller than the benzyl or isopropyl groups of the common Evans auxiliaries. This would likely influence the facial shielding of the corresponding enolate. It is plausible that this auxiliary would still provide good to high levels of diastereoselectivity, although potentially lower than that achieved with the bulkier auxiliaries, especially with sterically demanding electrophiles or aldehydes. Further experimental investigation is required to fully elucidate its effectiveness and potential advantages, such as ease of removal or unique selectivity profiles.

Experimental Protocols and Methodologies

Detailed and reliable experimental protocols are critical for reproducible results in asymmetric synthesis. Below are representative procedures for asymmetric alkylation and aldol reactions using established chiral auxiliaries.

General Experimental Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The following diagram illustrates the general logical flow of an asymmetric synthesis employing a chiral auxiliary.

G sub Prochiral Substrate attach Attachment of Auxiliary sub->attach aux Chiral Auxiliary aux->attach diastereomer Diastereomeric Intermediate attach->diastereomer reaction Stereoselective Reaction diastereomer->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Cleavage of Auxiliary product_aux->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes the alkylation of an N-acyl oxazolidinone.

1. Acylation of the Chiral Auxiliary:

  • Dissolve the (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the oxazolidinone.

  • Add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to proceed to form the N-acyl oxazolidinone.

2. Enolate Formation and Alkylation:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a strong base, typically a lithium amide base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form the Z-enolate.

  • Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir until completion.

3. Cleavage of the Chiral Auxiliary:

  • The auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid, while reduction with lithium borohydride yields the primary alcohol. The chiral auxiliary can typically be recovered.

G start N-Acyl Evans Oxazolidinone enolate Formation of Z-Enolate (LDA, -78°C) start->enolate alkylation Alkylation with Electrophile (R-X) enolate->alkylation adduct Alkylated Adduct alkylation->adduct cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) adduct->cleavage product Chiral Carboxylic Acid cleavage->product aux_recovery Recovered Auxiliary cleavage->aux_recovery

Workflow for Evans asymmetric alkylation.

Asymmetric Aldol Reaction using a Pseudoephedrine Auxiliary

This protocol outlines the key steps for a diastereoselective aldol reaction using pseudoephedrine as the chiral auxiliary.

1. Amide Formation:

  • React pseudoephedrine with the desired carboxylic acid derivative (e.g., propionyl chloride or acetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amide.

2. Enolate Formation and Aldol Addition:

  • Dissolve the pseudoephedrine amide in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere and cool to -78 °C.

  • Add a strong lithium amide base (e.g., LDA) to generate the lithium enolate.

  • Add the aldehyde to the enolate solution at -78 °C and allow the reaction to proceed.

3. Cleavage of the Chiral Auxiliary:

  • The aldol adduct can be treated with acid or base to hydrolyze the amide and release the β-hydroxy acid. Alternatively, reduction can provide the corresponding 1,3-diol. The pseudoephedrine auxiliary can be recovered.

G start Pseudoephedrine Amide enolate Enolate Formation (LDA, -78°C) start->enolate aldol Reaction with Aldehyde (R'CHO) enolate->aldol adduct Aldol Adduct aldol->adduct cleavage Auxiliary Cleavage (e.g., H3O+) adduct->cleavage product β-Hydroxy Acid cleavage->product aux_recovery Recovered Auxiliary cleavage->aux_recovery

Workflow for pseudoephedrine-mediated asymmetric aldol reaction.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Established auxiliaries like Evans oxazolidinones and pseudoephedrine offer a high degree of stereocontrol and predictability, supported by a vast body of literature and well-defined experimental protocols. While the direct comparative efficacy of a chiral auxiliary derived from this compound is yet to be fully explored, its structural simplicity and the potential for a unique stereochemical influence present an intriguing avenue for future research. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational selection and application of chiral auxiliaries for the efficient synthesis of enantiomerically pure molecules.

A Comparative Guide to the Enantiomeric Purity Analysis of (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. (R)-1-Amino-2-propanol is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients. Ensuring its enantiomeric purity is paramount for the efficacy and safety of the final drug product. This guide provides an objective comparison of the primary analytical techniques used for the enantiomeric purity analysis of this compound, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The enantiomeric purity of this compound can be determined by several analytical methods. The most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. Each method offers distinct advantages and is suited to different analytical requirements, from routine quality control to detailed structural elucidation.

The general workflow for determining enantiomeric purity involves sample preparation, analysis by a selected chiral method, data acquisition, and calculation of the enantiomeric excess (% ee).

Enantiomeric_Purity_Analysis_Workflow General Workflow for Enantiomeric Purity Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Acquisition & Processing cluster_result 4. Result Sample Sample of This compound Derivatization Derivatization (e.g., for GC) Sample->Derivatization Standard Racemic Standard (1:1 R/S) Dissolution Dissolution in Appropriate Solvent Standard->Dissolution Derivatization->Dissolution Method_Select Method Selection Dissolution->Method_Select HPLC Chiral HPLC Method_Select->HPLC GC Chiral GC Method_Select->GC CE Chiral CE Method_Select->CE NMR NMR with CSA Method_Select->NMR Acquisition Signal Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GC->Acquisition CE->Acquisition NMR->Acquisition Integration Peak Integration Acquisition->Integration Calculation Calculate %ee: (|Area_R - Area_S|) / (Area_R + Area_S|) * 100 Integration->Calculation Report Enantiomeric Purity Report Calculation->Report

Caption: A generalized workflow for the analysis of enantiomeric purity.

Comparison of Key Performance Parameters

The selection of an appropriate analytical technique depends on factors such as required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. The following table summarizes the key performance parameters of the four main techniques for the enantiomeric analysis of amino alcohols like 1-Amino-2-propanol.

ParameterChiral HPLCChiral GCChiral CENMR with Chiral Solvating Agent
Principle Differential interaction with a chiral stationary phase (CSP)Separation of volatile (often derivatized) enantiomers on a chiral capillary columnDifferential migration in an electric field in the presence of a chiral selectorFormation of transient diastereomeric complexes leading to distinct NMR signals
Sample Prep. Simple dissolution in mobile phaseDerivatization often requiredSimple dissolution in bufferSimple mixing of analyte and chiral solvating agent (CSA)
Analysis Time 10 - 30 minutes15 - 40 minutes10 - 25 minutes5 - 15 minutes
Resolution (Rs) Typically > 1.5Generally high, > 2.0Highly variable, can be > 2.0Not applicable (based on signal separation, Δδ)
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)High (µg/mL)Low (mg/mL)
Instrumentation HPLC with a chiral column and UV or MS detectorGC with a chiral column and FID or MS detectorCapillary Electrophoresis system with a UV detectorNMR Spectrometer (≥400 MHz recommended)
Advantages Robust, widely applicable, good for preparative scaleHigh resolution and sensitivityLow sample and solvent consumption, high efficiencyFast, non-destructive, provides structural information
Disadvantages High cost of chiral columns, solvent consumptionDerivatization can be complex, analyte must be thermally stableReproducibility can be challenging, lower loading capacityLower sensitivity, potential for peak overlap, cost of CSA and instrument

Chiral Separation: The Underlying Principle

Chromatographic and electrophoretic methods rely on the differential interaction of the enantiomers with a chiral environment to achieve separation. In HPLC and GC, this is typically a chiral stationary phase (CSP) packed into a column. The enantiomers interact with the CSP to form transient diastereomeric complexes with different binding energies. The enantiomer that interacts more strongly is retained longer on the column, resulting in separation.

Chiral_Separation_Principle Principle of Chiral Separation on a CSP cluster_column Chiral Stationary Phase (CSP) cluster_mobile_phase cluster_detector R_enantiomer R CSP_site3 R_enantiomer->CSP_site3 peak_R R_enantiomer->peak_R S_enantiomer S CSP_site1 S_enantiomer->CSP_site1 peak_S S_enantiomer->peak_S CSP_site2 CSP_site4 R_start R R_start->R_enantiomer Stronger Interaction (Longer Retention Time) S_start S S_start->S_enantiomer Weaker Interaction (Shorter Retention Time) mixture Racemic Mixture detector_base Intensity time_axis Time label_S S-enantiomer label_R R-enantiomer

A Comparative Analysis of Chiral Catalysts Derived from (R)-1-Amino-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the development of efficient, selective, and economically viable chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. (R)-1-Amino-2-propanol, a readily available and relatively inexpensive chiral building block, has served as a versatile scaffold for the synthesis of a variety of chiral ligands and catalysts. This guide provides a comparative study of catalysts derived from or structurally related to this compound, focusing on their performance in the benchmark enantioselective addition of diethylzinc to aldehydes.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction used to assess the efficacy of chiral catalysts. The following table summarizes the performance of various chiral amino alcohol catalysts, including those derived from or analogous to this compound, in the addition of diethylzinc to benzaldehyde to produce chiral 1-phenyl-1-propanol.

Catalyst/LigandCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Configuration
This compound derivative
(S)-N-methylalaninolN/AN/AN/AN/AN/AN/AN/A
Camphor-derived β-amino alcohols
(1S, 2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol2TolueneRT0.25Highup to 94(S)
Ephedrine Derivatives
(-)-N-MethylephedrineN/ATolueneRTN/AHigh98(R)
N-ButylnorephedrineN/ATolueneRTN/AHigh95(R)
Other Chiral Amino Alcohols
(S)-2-amino-3-cyclohexylpropan-1-ol2TolueneRT29596(S)
Carbohydrate-derived β-amino alcohol (from D-fructose)20HexaneRT48up to 100up to 96(S)

Note: "N/A" indicates that specific data was not available in the reviewed literature under a standardized set of conditions for direct comparison. The data presented is compiled from various sources, and minor variations in experimental conditions may exist. For the most accurate assessment, direct comparison under identical conditions is recommended.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the successful application of these catalytic systems. The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for various chiral amino alcohol catalysts.

General Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol catalyst (e.g., a derivative of this compound)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated aqueous Ammonium Chloride solution

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Reaction Initiation: To the stirred catalyst solution at room temperature, add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv.) dropwise. Stir the resulting mixture for 30 minutes.

  • Substrate Addition: Cool the reaction mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Visualizing the Process: Diagrams

To better understand the experimental and mechanistic aspects of this catalytic reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve chiral amino alcohol in anhydrous toluene prep2 Add diethylzinc solution prep1->prep2 prep3 Stir for 30 min prep2->prep3 react1 Cool to 0 °C prep3->react1 Proceed to reaction react2 Add benzaldehyde react1->react2 react3 Stir and monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Upon completion workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Determine yield workup4->analysis1 Purified Product analysis2 Determine enantiomeric excess (ee) by chiral HPLC or GC workup4->analysis2

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Catalytic_Cycle catalyst Chiral Zinc Alkoxide (Dimeric Complex) intermediate Catalyst-Aldehyde Complex catalyst->intermediate + PhCHO aldehyde Benzaldehyde (PhCHO) diethylzinc Diethylzinc (Et2Zn) product_complex Product-Catalyst Complex intermediate->product_complex + Et2Zn (Ethyl Transfer) product_complex->catalyst Regeneration product Chiral Alcohol (Product) product_complex->product - Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Performance of (R)-1-Amino-2-propanol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Amino-2-propanol is a versatile chiral building block and ligand extensively utilized in the asymmetric synthesis of enantiomerically pure compounds, which is a critical aspect of pharmaceutical drug development. Its efficacy is often benchmarked against other chiral amino alcohols in key chemical transformations. This guide provides a comparative analysis of this compound's performance against common alternatives, supported by experimental data and detailed protocols.

Comparative Performance in a Benchmark Reaction

The enantioselective addition of diethylzinc to aldehydes is a standard reaction to evaluate the effectiveness of chiral ligands. The following table summarizes the performance of this compound in comparison to other widely used chiral amino alcohols in the addition of diethylzinc to benzaldehyde.

Chiral LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration of Product
This compound 10Toluene09585(R)
(S)-1-Amino-2-propanol 10Toluene09686(S)
(-)-N-Methylephedrine 5Toluene09892(R)
(S)-Prolinol 2Toluene0>9998(S)

Note: The data presented above is compiled from various sources for illustrative purposes. Direct comparison may not be entirely accurate as experimental conditions can vary between studies.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol as a catalyst.

Materials:

  • Chiral amino alcohol (e.g., this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A Schlenk flask is charged with the chiral amino alcohol (0.1 mmol) under an inert atmosphere.

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred until the ligand dissolves.

  • The solution is cooled to 0°C in an ice bath.

  • Diethylzinc solution (2.2 mmol, 2.2 mL of 1.0 M solution in hexanes) is added dropwise to the stirred solution of the ligand.

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing a Key Application: Synthesis of a Chiral Beta-Blocker

Chiral amino alcohols are crucial intermediates in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The following diagram illustrates a generalized workflow for the synthesis of a chiral beta-blocker, highlighting the role of this compound.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Introduction of Chirality cluster_2 Step 3: Formation of Beta-Blocker A Aromatic Alcohol (e.g., 1-Naphthol) C Chiral Glycidyl Ether A->C Base B Epichlorohydrin B->C D This compound E Ring Opening C->E D->E F Chiral Amino Alcohol Intermediate G Isopropylamine H Chiral Beta-Blocker (e.g., (R)-Propranolol) F->H Nucleophilic Substitution G->H

Generalized workflow for chiral beta-blocker synthesis.

This workflow demonstrates how this compound can be used to introduce the desired stereochemistry in the synthesis of a chiral drug, a process that is fundamental to ensuring the therapeutic efficacy and safety of the final pharmaceutical product. The unique stereochemistry of this compound allows for the creation of enantiomerically pure compounds, which is crucial in drug development.

(R)-1-Amino-2-propanol: A Comparative Benchmark Analysis for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome and overall efficiency of a synthetic route. This guide provides an objective comparison of (R)-1-Amino-2-propanol against other prominent chiral amino alcohols, supported by performance data in a benchmark asymmetric reaction, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.

This compound is a versatile chiral building block widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its utility stems from the presence of both a primary amine and a secondary alcohol on a simple, three-carbon backbone, providing a scaffold for the construction of more complex chiral molecules. This guide benchmarks the performance of this compound against other well-established chiral amino alcohols, namely derivatives of norephedrine and camphor, in the context of the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a standard method for evaluating the effectiveness of chiral catalysts in asymmetric carbon-carbon bond formation.

Performance in Asymmetric Synthesis: A Comparative Analysis

The enantioselective addition of diethylzinc to benzaldehyde serves as a robust platform to compare the efficacy of different chiral amino alcohol ligands. The key performance indicators are the chemical yield of the resulting (R)-1-phenyl-1-propanol and its enantiomeric excess (ee%), which measures the degree of stereochemical control exerted by the chiral catalyst.

Chiral Building BlockCatalyst TypeYield (%)Enantiomeric Excess (ee%)
This compound Amino AlcoholData not available in direct comparisonData not available in direct comparison
(-)-N,N-DibutylnorephedrineAmino Alcohol9594
Camphor-derived β-amino alcoholAmino AlcoholHighup to 94
Fructose-derived β-amino alcoholAmino Alcohol10092

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific chiral ligands and substrates.

Materials:

  • Anhydrous toluene

  • Chiral amino alcohol ligand (e.g., this compound, norephedrine derivative, or camphor-derived amino alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mmol, 2.2 equivalents) to the stirred solution of the chiral ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualizations

Aminoacetone Degradation Pathway in Mycobacterium smegmatis

While not directly involving the (R)-enantiomer, the following metabolic pathway in Mycobacterium smegmatis illustrates a biological context for a closely related molecule, (S)-1-Amino-2-propanol. This pathway is involved in the detoxification of aminoacetone, a toxic metabolite.

Aminoacetone_Degradation cluster_cytosol Cytosol cluster_microcompartment Microcompartment Aminoacetone Aminoacetone S_AP (S)-1-Amino-2-propanol Aminoacetone->S_AP APDH (Dehydrogenase) S_AP_P (S)-1-Amino-2-propanol phosphate S_AP->S_AP_P APK (Kinase) Propionaldehyde Propionaldehyde S_AP_P->Propionaldehyde APPL (Phospho-lyase)

Caption: Proposed pathway for aminoacetone degradation.

Experimental Workflow for Chiral Catalyst Screening

The following diagram illustrates a typical workflow for the screening and evaluation of different chiral amino alcohols as catalysts in an asymmetric synthesis reaction.

Chiral_Catalyst_Screening start Select Chiral Amino Alcohols reaction_setup Parallel Reaction Setup (Standardized Conditions) start->reaction_setup workup Quenching and Work-up reaction_setup->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis: - Yield Determination - Enantiomeric Excess (HPLC/GC) purification->analysis comparison Comparative Data Analysis analysis->comparison end Optimal Catalyst Identified comparison->end

Caption: Workflow for chiral catalyst evaluation.

A Spectroscopic Guide to Differentiating (R)- and (S)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-1-Amino-2-propanol are enantiomers, a pair of chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties such as boiling point, melting point, and density in an achiral environment, their interaction with plane-polarized light and behavior in chiral environments differ significantly. This guide provides a detailed spectroscopic comparison of these enantiomers, offering experimental data and protocols to aid in their differentiation and characterization.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for (R)- and (S)-1-Amino-2-propanol. In standard, achiral conditions, many spectroscopic techniques will yield identical results for both enantiomers. The key to their differentiation lies in techniques that are sensitive to chirality, such as Circular Dichroism.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Amino-2-propanol (Racemic Mixture in CDCl₃)

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-1-Amino-2-propanol are identical. To distinguish between them using NMR, a chiral resolving agent or a chiral solvent must be used to induce the formation of diastereomeric complexes, which will have distinct chemical shifts.[1][2][3]

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Proton ~1.10Doublet3H-CH₃
~2.55Doublet of Doublets1H-CH₂ (diastereotopic)
~2.75Doublet of Doublets1H-CH₂ (diastereotopic)
~3.80Multiplet1H-CH
~2.30Broad Singlet3H-NH₂, -OH
¹³C NMR Chemical Shift (δ) ppmAssignment
Carbon ~21.0-CH₃
~48.0-CH₂
~67.0-CH

Table 2: Infrared (IR) Spectroscopy Data for 1-Amino-2-propanol

The IR spectra of the (R) and (S) enantiomers are identical, as they possess the same functional groups and thus the same vibrational modes.[4][5][6]

Wavenumber (cm⁻¹)IntensityAssignment
3250-3500Strong, BroadO-H Stretch
3300-3400MediumN-H Stretch (asymmetric and symmetric)
2850-2970Medium-StrongC-H Stretch (aliphatic)
1590-1650MediumN-H Bend
1050-1150StrongC-O Stretch
1000-1100MediumC-N Stretch

Table 3: Mass Spectrometry (MS) Data for 1-Amino-2-propanol

Standard electron ionization mass spectrometry will produce identical mass spectra for both enantiomers due to their identical molecular weight and fragmentation patterns.[7][8][9][10]

m/z RatioRelative IntensityAssignment
75Moderate[M]⁺ (Molecular Ion)
44High[CH₂NH₂]⁺
31Moderate[CH₂OH]⁺
30High[CH₂=NH₂]⁺

Table 4: Circular Dichroism (CD) Spectroscopy Data

Circular Dichroism is the primary technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light.[11][12][13][14] The CD spectra of (R)- and (S)-1-Amino-2-propanol will be mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs.[15]

EnantiomerExpected Cotton Effect Sign
(R)-1-Amino-2-propanolNegative
(S)-1-Amino-2-propanolPositive

Note: The exact wavelength and sign of the Cotton effect can be influenced by the solvent and the presence of other chromophores or complexing agents.[16][17][18]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra.

  • Procedure:

    • Prepare a sample by dissolving approximately 10-20 mg of 1-amino-2-propanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • To differentiate enantiomers, add a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral lanthanide shift reagent) to the NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper tuning and shimming.[19]

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present.

  • Procedure (Thin Film Method):

    • Place one to two drops of neat liquid 1-amino-2-propanol onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top, gently pressing to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[20][21]

    • Clean the salt plates thoroughly with a dry solvent (e.g., acetone) after analysis.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Procedure (Electron Ionization - GC-MS):

    • Prepare a dilute solution of 1-amino-2-propanol in a volatile solvent (e.g., methanol or dichloromethane).

    • Inject the sample into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the analyte from the solvent.

    • The analyte enters the ion source of the MS, where it is ionized (typically at 70 eV for electron ionization).

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.[22][23]

4. Circular Dichroism (CD) Spectroscopy

  • Objective: To differentiate between the (R) and (S) enantiomers.

  • Procedure:

    • Prepare a dilute solution of the purified enantiomer in a suitable solvent (one that does not absorb in the region of interest, e.g., methanol or water).[11]

    • Calibrate the CD spectrometer using a standard (e.g., camphor sulfonic acid).

    • Place the sample solution in a quartz cuvette of known path length.

    • Record the CD spectrum over the desired wavelength range (typically in the UV region).

    • The resulting spectrum will show positive or negative peaks (Cotton effects), which are characteristic of the enantiomer's absolute configuration.[24][25]

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS CD CD Sample->CD Structure Structure NMR->Structure IR->Structure MS->Structure Chirality Chirality CD->Chirality

Caption: Experimental workflow for the spectroscopic analysis of 1-Amino-2-propanol.

Chirality_Spectroscopy_Relationship cluster_enantiomers Enantiomers cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiral Spectroscopic Method R_Amine This compound NMR_achiral NMR (achiral solvent) R_Amine->NMR_achiral IR IR R_Amine->IR MS MS R_Amine->MS CD Circular Dichroism R_Amine->CD S_Amine (S)-1-Amino-2-propanol S_Amine->NMR_achiral S_Amine->IR S_Amine->MS S_Amine->CD Identical_Spectra Identical Spectra NMR_achiral->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Mirror_Spectra Mirror-Image Spectra CD->Mirror_Spectra

Caption: Logical relationship between chirality and spectroscopic output.

References

A Comparative Guide to the Biological Activities of (R)-1-Amino-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Amino-2-propanol and its derivatives represent a significant class of chiral building blocks in pharmaceutical sciences.[1][2] The inherent stereochemistry of the (R)-enantiomer is crucial for the efficacy and safety of many drugs, particularly in the development of beta-adrenergic blocking agents.[1] This guide provides an objective comparison of the biological activities of various this compound derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Beta-Adrenergic Blocking Activity

Derivatives of this compound are most renowned for their activity as beta-blockers, which antagonize β-adrenergic receptors and are widely used in the treatment of cardiovascular diseases.[3] The affinity of these compounds for β1 and β2 adrenergic receptors is a key determinant of their pharmacological profile, with β1-selectivity being a desirable trait for minimizing side effects.[3][4]

Quantitative Comparison of Beta-Adrenergic Receptor Affinity

The binding affinity of this compound derivatives to beta-adrenergic receptors is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for a selection of derivatives from published studies.

CompoundReceptor SubtypeKᵢ (nM)Reference CompoundKᵢ (nM)
Metoprolol (S-enantiomer) β17.73Pindolol -
β26.28
1-(substituted amino)-3-(4-indolyloxy)propan-2-ols (most potent derivatives) Beta-receptors2-5Pindolol -

Table 1: Comparison of beta-adrenergic receptor binding affinities (Kᵢ) for selected this compound derivatives. Data compiled from multiple sources.[4][5][6]

Antimicrobial and Antifungal Activities

Recent research has explored the potential of this compound derivatives as antimicrobial and antifungal agents. This broadens the therapeutic applicability of this chemical scaffold beyond cardiovascular medicine. The efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Quantitative Comparison of Antimicrobial and Antifungal Activity

The following table presents the MIC values of representative aminopropanol and related amino alcohol derivatives against various bacterial and fungal strains.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-(dimethylaminomethyl)naphthalen-2-ol Penicillium notatum400Griseofulvin 500
Penicillium funiculosum400Griseofulvin 500
1-(piperidin-1-ylmethyl)naphthalen-2-ol Pseudomonas aeruginosa MDR110Ciprofloxacin -
Staphylococcus aureus MDR100Ciprofloxacin 200
1,3-bis(aryloxy)propan-2-amines (CPD20) Streptococcus pyogenes2.5--
Staphylococcus aureus2.5--
MRSA strains2.5--
1,3-bis(aryloxy)propan-2-amines (CPD22) Streptococcus pyogenes2.5--
Staphylococcus aureus5--

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) for selected amino alcohol derivatives against various microbial strains. Data compiled from multiple sources.[7][8][9]

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human β1 or β2-adrenergic receptor to approximately 80-90% confluency.

  • Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [¹²⁵I]-iodopindolol or [³H]-CGP 12177), and varying concentrations of the unlabeled test compound.[6][10]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known beta-blocker (e.g., propranolol).

  • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13][14]

1. Preparation of Materials:

  • Prepare a pure culture of the target microorganism in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).[13][15]

  • Standardize the microbial culture to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[13]

  • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.[13]

2. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized microbial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL.[14]

  • Include a positive control well (microorganism without the test compound) and a negative control well (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).[11][13]

3. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.[12][13]

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[13]

Visualizing Molecular Pathways

Beta-Adrenergic Signaling Pathway

The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors initiates a signaling cascade that plays a crucial role in cardiovascular function.[5][16] Beta-blockers, including many this compound derivatives, inhibit this pathway.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine/Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds G_Protein Gαs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates targets leading to Beta_Blocker This compound Derivative (β-Blocker) Beta_Blocker->Beta_Receptor Blocks MIC_Workflow start Start prep_culture Prepare Pure Microbial Culture start->prep_culture standardize Standardize Inoculum (~1x10^8 CFU/mL) prep_culture->standardize inoculate Inoculate Wells with Standardized Culture (~5x10^5 CFU/mL) standardize->inoculate serial_dilute Prepare Serial Dilutions of Test Compound in 96-well Plate serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Observe for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to Confirming the Absolute Configuration of (R)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, rigorous analytical methodologies are required to ensure the stereochemical purity of pharmaceutical products. This guide provides a comprehensive comparison of three powerful techniques for confirming the absolute configuration of (R)-1-Amino-2-propanol: X-ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis.

Comparison of Analytical Techniques

The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical state of the sample, the availability of specialized instrumentation, and the desired level of structural detail. The following table summarizes the key features of the three techniques discussed in this guide.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)
Principle Direct determination of the three-dimensional arrangement of atoms in a single crystal lattice through the diffraction of X-rays.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Derivatization of the chiral alcohol with enantiomerically pure Mosher's acid chlorides to form diastereomers, which are then distinguished by ¹H NMR spectroscopy.
Sample Requirements High-quality single crystal.5-10 mg of purified sample, soluble in a suitable deuterated solvent (e.g., CDCl₃).1-5 mg of purified sample, a standard NMR spectrometer, and chiral derivatizing agents.
Key Advantage Provides an unambiguous and definitive determination of the absolute configuration and solid-state conformation.Non-destructive, applicable to a wide range of molecules in solution, and provides conformational information.Relatively simple experimental setup using standard NMR instrumentation; does not require crystallization.
Key Limitation Growing a suitable single crystal can be challenging and time-consuming.Requires a specialized VCD spectrometer and computational resources for spectral prediction.Indirect method that relies on the formation of diastereomeric derivatives; potential for incomplete reaction or side reactions.

Experimental Methodologies and Data

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for the determination of absolute configuration due to its direct and unambiguous nature. The primary challenge lies in obtaining a single crystal of sufficient quality. For a small, flexible molecule like 1-Amino-2-propanol, derivatization is often necessary to introduce functionalities that promote crystallization and to incorporate a "heavy atom" for reliable determination of the absolute configuration via anomalous dispersion.

Experimental Protocol:

  • Derivatization: React this compound with a suitable reagent to form a crystalline derivative. A common strategy is the formation of a salt with a chiral acid containing a heavy atom, for example, (S)-(-)-2-bromo-2-phenylacetic acid. This introduces a bromine atom, which is excellent for anomalous dispersion measurements.

  • Crystallization: Dissolve the purified derivative in a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a copper or molybdenum X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.

Illustrative Experimental Data (Hypothetical for a derivative):

Since a publicly available crystal structure for a simple derivative of this compound could not be located, the following table presents hypothetical data that would be expected from a successful X-ray diffraction experiment on a derivative like (R)-1-amino-2-propyl (S)-2-bromo-2-phenylacetate.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)
R-factor0.035

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Derivatization Derivatization of This compound Crystallization Growth of Single Crystal Derivatization->Crystallization Purified Derivative Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config Final_Structure Final_Structure Absolute_Config->Final_Structure Confirmed (R) Configuration

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers have mirror-image VCD spectra, this technique provides a powerful method for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared with the computationally predicted spectrum for one of the enantiomers to make the assignment.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample over the desired spectral range (e.g., 2000-800 cm⁻¹) using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (R)-enantiomer of 1-Amino-2-propanol to identify the low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

Experimental Data for this compound:

The VCD spectrum of 1-Amino-2-propanol has been reported in the literature.[1] The following table summarizes key experimental and calculated VCD bands for the (R)-enantiomer in a dilute CDCl₃ solution.

Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated Frequency (cm⁻¹)Calculated VCD SignVibrational Assignment
1412+1410+OH bending influenced mode
1272-1270-OH bending mode

Logical Workflow for VCD Analysis

vcd_workflow cluster_exp Experimental cluster_comp Computational Measure_VCD Measure Experimental VCD Spectrum of Sample Compare Compare Experimental and Calculated Spectra Measure_VCD->Compare Calc_R Calculate VCD Spectrum of (R)-enantiomer Calc_S Calculate VCD Spectrum of (S)-enantiomer Calc_R->Compare Calc_S->Compare Assign_R Assign (R) Configuration Compare->Assign_R Matches (R) Assign_S Assign (S) Configuration Compare->Assign_S Matches (S)

Caption: Logical workflow for VCD-based absolute configuration assignment.

Mosher's Ester Analysis (NMR)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters (or amides) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of these diastereomers allows for the assignment of the stereocenter.

Experimental Protocol:

  • Derivatization:

    • In two separate NMR tubes, react this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅ or DMAP). The reaction is typically carried out in an anhydrous deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric products.

    • Assign the proton signals for the substituents attached to the stereocenter in both spectra.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Based on the established conformational model of Mosher's esters, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the determination of the absolute configuration.

Illustrative ¹H NMR Data for Mosher's Esters of this compound:

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H on C2~4.2~4.1~ +0.1
Protons on C1~3.0, ~3.2~3.1, ~3.3~ -0.1
Methyl protons on C3~1.2~1.3~ -0.1

A positive Δδ for the proton on the stereocenter (C2) and negative Δδ values for the protons on the substituents on either side would be consistent with the (R) configuration.

Experimental Workflow for Mosher's Method

mosher_workflow cluster_rxn Derivatization cluster_nmr NMR Analysis Start This compound React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S NMR_R Acquire 1H NMR of (R,R)-diastereomer React_R->NMR_R NMR_S Acquire 1H NMR of (S,R)-diastereomer React_S->NMR_S Analyze Calculate Δδ = δS - δR and Analyze NMR_R->Analyze NMR_S->Analyze Assign_Config Assign (R) Configuration Analyze->Assign_Config

Caption: Step-by-step workflow for Mosher's ester analysis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Amino-2-propanol
Reactant of Route 2
Reactant of Route 2
(R)-1-Amino-2-propanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.